LPC(18:0) is not merely a structural intermediate; it exerts specific and often protective biological effects, particularly evident in large-scale clinical studies.
LPC(18:0) is primarily generated and metabolized through several key enzymatic pathways, as illustrated below.
Pathways of LPC(18:0) metabolism. Key enzymes regulate its production and conversion.
Accurate measurement of LPC(18:0) in biological samples typically relies on mass spectrometry-based platforms. The table below outlines key methodologies derived from recent studies.
| Method / Protocol Aspect | Technical Description |
|---|---|
| Primary Analytical Platform | Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the standard. Ultra-high performance LC (UHPLC) is often used for better separation [1] [2]. |
| Sample Type | Plasma, serum, liver tissue, and other biological fluids or tissues [1] [7] [2]. |
| Sample Preparation (e.g., Liver Tissue) | 1. Precisely weigh ~50 mg of tissue. 2. Homogenize with 300 µL of acetonitrile/methanol (1:5, v/v). 3. Centrifuge at 12,000 g for 10 min (4°C). 4. Collect supernatant, store at -20°C for 30 min, then re-centrifuge. 5. Inject the final supernatant into the LC-MS/MS system [2]. | | Chromatography | Column: Waters ACQUITY Premier HSS T3 (2.1 x 100 mm, 1.8 µm). Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile. Gradient elution is used [2]. | | Mass Spectrometry Identification | Identification is confirmed by matching the accurate mass of the precursor ion and its MS/MS fragmentation pattern against standards and databases (e.g., METLIN, HMDB). The characteristic product ion for LPCs is m/z 184, corresponding to the phosphocholine head group [8] [2]. | | Data Pre-processing & Analysis | Raw data is processed using software (e.g., Compound Discoverer 3.0). Metabolites are identified with VIP > 1 and p < 0.05, followed by pathway analysis using KEGG and HMDB [2]. |
Lysophosphatidylcholine 18:0 (LysoPC 18:0), also known as 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine, represents a specialized subclass of lysophospholipids characterized by an 18-carbon saturated fatty acid chain (stearic acid) attached to the sn-1 position of the glycerol backbone. This molecular structure confers unique biophysical and biochemical properties that distinguish it from its polyunsaturated counterparts. As an intermediate in the Lands' cycle of phospholipid remodeling, LysoPC 18:0 serves critical functions in maintaining membrane homeostasis and cellular signaling networks [1] [2]. The saturated nature of its acyl chain promotes more rigid membrane domains when incorporated into cellular structures, significantly influencing membrane fluidity and microdomain organization.
The chemical dynamics of LysoPC 18:0 are governed by its propensity for acyl migration, where the stearoyl group can spontaneously shift between the sn-1 and sn-2 positions of the glycerol backbone under physiological conditions. This isomerization reaches an equilibrium distribution of approximately 90% 2-lysoPC and 10% 1-lysoPC with a half-time of about 10 minutes under physiological pH and temperature, creating analytical challenges that require specialized stabilization techniques for accurate quantification [2]. Endogenous regulation of LysoPC 18:0 occurs through the coordinated actions of multiple enzymes, including phospholipase A2 (PLA2) which catalyzes its formation from phosphatidylcholine, and lysophosphatidylcholine acyltransferases (LPCATs) which reacylates it into phosphatidylcholine species. The metabolism of LysoPC 18:0 is particularly active in hepatic tissue, where it serves as a critical intermediary in systemic phospholipid homeostasis [1].
LysoPC 18:0 exerts profound effects on hepatic lipid handling through multiple interconnected mechanisms. In human liver-derived cell lines, LysoPC species have been demonstrated to induce lipid droplet formation and significantly alter intracellular triacylglycerol (TAG) profiles. This lipogenic effect occurs alongside the downregulation of key lipolytic enzymes, including adipose triglyceride lipase (ATGL), which plays a rate-limiting role in triglyceride hydrolysis. Additionally, LysoPC suppresses the expression of critical fatty acid biosynthesis genes such as SREBP1 and SCD1, creating a metabolic state characterized by reduced fatty acid synthesis coupled with impaired lipid catabolism [3]. The net effect is a shift toward intracellular lipid accumulation that may potentially contribute to hepatic steatosis under conditions of altered LysoPC homeostasis.
The molecular mechanisms underlying these metabolic effects involve both direct incorporation of LysoPC-derived fatty acids into complex lipids and transcriptional regulation of metabolic pathways. When LysoPC 18:0 is taken up by hepatocytes, its stearoyl chain can be directly incorporated into phosphatidylcholine species through reacylation pathways or processed to release stearic acid for integration into other lipid classes. This direct incorporation pathway bypasses de novo fatty acid synthesis, providing a mechanism for rapidly altering membrane lipid composition without engaging the canonical biosynthetic machinery [3] [1]. Furthermore, the saturated nature of LysoPC 18:0 appears to be particularly effective in driving these metabolic alterations, as saturated LysoPC species demonstrate more pronounced effects on lipid accumulation compared to their unsaturated counterparts.
The effects of LysoPC 18:0 extend beyond metabolic regulation to influence fundamental membrane physical properties and subsequent signaling cascades. When incorporated into cellular membranes, the saturated stearoyl chain of LysoPC 18:0 increases membrane rigidity and reduces fluidity, creating membrane microenvironments that alter the function of transmembrane receptors and signaling complexes. These biophysical changes have been experimentally demonstrated to reduce metastatic potential in tumor cells by impairing cellular adhesion, migration, and invasiveness—processes that depend on membrane flexibility and dynamic remodeling [4]. The mechanism involves attenuation of integrin and selectin binding functions without altering expression levels of these adhesion receptors, highlighting the importance of membrane physical state in regulating receptor functionality.
LysoPC 18:0 also functions as a signaling molecule through both receptor-mediated and receptor-independent mechanisms. It can activate specific G protein-coupled receptors, including G2A and related receptors, though the binding affinity and specificity vary among different LysoPC species [1]. Downstream signaling events include activation of mitogen-activated protein kinase (MAPK) pathways, phosphoinositide 3-kinase (PI3K) cascades, and modulation of intracellular calcium flux. These signaling pathways influence critical cellular processes including proliferation, apoptosis, and inflammatory responses. The inflammatory modulation by LysoPC 18:0 appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory effects depending on concentration, cell type, and temporal factors [1] [4].
Table 1: Cancer Risk Associations with Circulating LysoPC 18:0 Levels
| Cancer Type | Risk Reduction per Quartile Increase | Study Population | Follow-up Duration | Reference |
|---|---|---|---|---|
| Breast Cancer | Consistent inverse association | 362 incident cases | Median 6.5 years | [5] |
| Prostate Cancer | Consistent inverse association | 310 incident cases | Median 6.8 years | [5] |
| Colorectal Cancer | Consistent inverse association | 163 incident cases | Median 6.6 years | [5] |
Large-scale prospective metabolomics studies have revealed that higher pre-diagnostic plasma levels of LysoPC 18:0 are consistently associated with reduced cancer risk across multiple malignancy types. In the EPIC-Heidelberg cohort study involving 835 incident cancer cases, LysoPC 18:0 demonstrated dose-response relationships with risk reduction, independent of conventional risk factors. The consistency of these associations across different cancer types suggests that LysoPC 18:0 may participate in fundamental mechanisms that oppose tumorigenesis, rather than organ-specific pathways. Importantly, these risk associations remained significant even when accounting for multiple testing, underscoring the robustness of the findings [5]. The inverse relationship between LysoPC 18:0 levels and cancer risk was maintained across different lag times between blood collection and cancer diagnosis, suggesting that altered LysoPC metabolism may represent an early event in carcinogenesis.
Table 2: Experimentally Observed Effects of LysoPC 18:0 Administration
| Experimental System | Concentration/Dose | Observed Effects | Mechanism | Reference |
|---|---|---|---|---|
| B16.F10 melanoma cells | 450 μM | 50% reduction in lung metastasis | Altered membrane rigidity, reduced cell adhesion/motility | [4] |
| Solid tumor cell lines | 450 μM | Rapid elimination from supernatant, 30-50% incorporation into cellular lipids | Lysophospholipase-mediated hydrolysis | [4] |
| Human liver-derived C3A cells | 20 μM | Lipid droplet formation, altered TAG profiles | Suppressed ATGL, SREBP1, SCD1 expression | [3] |
| Pullets (20% WFBG diet) | Dietary intervention | Reduced hepatic fat content, altered liver metabolites | Modulation of glycerophospholipid metabolism | [6] |
Experimental models consistently demonstrate that administration of LysoPC 18:0 produces quantifiable changes in lipid metabolism and cellular function. In cultured hepatocytes, LysoPC 18:0 supplementation at 20 μM induced significant lipid droplet accumulation and altered the molecular composition of triglyceride species. These cellular effects were accompanied by reduced expression of genes regulating both lipid catabolism (ATGL) and fatty acid biosynthesis (SCREBP1, SCD1), suggesting coordinated regulation of opposing metabolic pathways [3]. In animal models, dietary interventions that increase LysoPC 18:0 levels, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and modulate antioxidant capacity, demonstrating the translational potential of targeting LysoPC metabolism [6].
The dose-dependent effects of LysoPC 18:0 have been observed across multiple experimental systems, with concentrations ranging from physiological levels (low micromolar) to supraphysiological levels (hundreds of micromolar) producing qualitatively similar but quantitatively distinct responses. The saturation status of the acyl chain appears to be a critical determinant of biological activity, with saturated species (including LysoPC 18:0) generally producing more pronounced effects on membrane properties and metabolic regulation compared to mono-unsaturated or polyunsaturated species [4].
Cell culture models provide essential platforms for investigating LysoPC 18:0 metabolism and function. For human hepatic studies, the C3A cell line (a subclone of HepG2) represents a well-characterized model system. These cells should be maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin-neomycin antibiotic mixture at 37°C in a 5% CO2 atmosphere. For experimental treatments, LysoPC 18:0 should be prepared in media containing 1% fatty-acid-free bovine serum albumin (BSA) to ensure proper solubilization and delivery to cells [3]. The standard treatment protocol involves 24-hour exposure to LysoPC 18:0 at concentrations typically ranging from 10-50 μM, with precise concentration selection dependent on specific experimental objectives.
Prior to functional assays, cell viability assessment is essential using methods such as the WST-1 assay. This colorimetric assay measures the metabolic activity of cells based on the cleavage of tetrazolium salts by mitochondrial dehydrogenases. For the WST-1 assay, cells are seeded in 96-well plates at a density of 2.0 × 10^4 cells/well and allowed to adhere for 24 hours before treatment. Following LysoPC 18:0 exposure, WST-1 reagent is added at a concentration of 5 μL/well for the final 3 hours of incubation. Absorbance is then measured at 450 nm using a microplate spectrophotometer, with results expressed as percentage absorbance compared to untreated controls [3]. This viability assessment is critical for distinguishing specific metabolic effects from general cytotoxicity.
Comprehensive lipidomic profiling provides detailed characterization of LysoPC 18:0-induced alterations in cellular lipid metabolism. The recommended methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization operating in both positive and negative modes. For chromatographic separation, an Atlantis T3 C18 column (2.1 mm × 150 mm, 3 μm) provides excellent resolution of phospholipid species. The mobile phase should consist of a 10 mM ammonium acetate aqueous solution (solvent A), isopropanol (solvent B), and methanol (solvent C) with optimized gradient elution [3].
Sample preparation represents a critical step in lipidomic analyses. Cells should be washed with phosphate-buffered saline and collected in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell lysates from multiple replicate wells should be pooled to obtain sufficient material for comprehensive analysis. Protein concentration must be determined using the bicinchoninic acid (BCA) assay to normalize lipid measurements. For LC-MS/MS analysis, lipids are extracted using modified Bligh-Dyer methods with chloroform:methanol mixtures, followed by centrifugation and collection of the organic phase [3] [5]. The mass spectrometry analysis should be performed with mass tolerance within 5.0 ppm, and acyl composition identified by comparing MS/MS fragments with the LIPIDMAPS database. This lipidomic approach enables simultaneous quantification of multiple lipid classes, including triacylglycerols, cholesteryl esters, phosphatidylethanolamines, and various phospholipid species.
Oil Red O staining provides a straightforward method for visualizing and quantifying neutral lipid accumulation in cultured cells. For this assay, cells are seeded in 24-well plates at a density of 2.0 × 10^5 cells/well and treated with LysoPC 18:0 for 24 hours. Following treatment, cells are washed with PBS and fixed with 10% neutral-buffered formalin for 10 minutes. After fixation, cells are washed with PBS and treated with 60% isopropanol for 10 minutes to enhance dye penetration. Oil Red O working solution is then added for 20 minutes, followed by washing with 60% isopropanol and PBS [3]. Stained lipid droplets can be visualized by light microscopy, and for quantification, the dye can be extracted using 100% isopropanol and measured spectrophotometrically at 550 nm.
For assessment of metastatic potential, in vitro migration and invasion assays provide functional readouts relevant to cancer biology. Boyden chamber assays with Matrigel coating can evaluate invasive capacity, while wound healing assays measure two-dimensional migration potential. Importantly, pretreatment of highly metastatic B16.F10 melanoma cells with saturated LysoPC species reduced experimental lung metastasis by approximately 50% in mouse models, validating the functional significance of LysoPC-mediated effects [4]. For gene expression analysis, real-time PCR should be performed for key lipid metabolic genes including ATGL (for lipolysis), SREBP1 (master regulator of fatty acid synthesis), and SCD1 (responsible for monounsaturated fatty acid production). RNA extraction is typically performed using commercial kits with DNase treatment to remove genomic DNA contamination, followed by cDNA synthesis and quantitative PCR with appropriate reference genes [3].
The anti-metastatic properties of LysoPC 18:0 represent a promising therapeutic avenue, particularly given the critical need for interventions that target the metastatic cascade. Preclinical studies demonstrate that treatment with saturated LysoPC species, including LysoPC 18:0, reduces the metastatic potential of B16.F10 melanoma cells by approximately 50% in experimental mouse models [4]. The mechanistic basis for this effect involves altered membrane properties that impair cellular motility and adhesion without inducing cytotoxicity. Specifically, incorporation of saturated fatty acids from LysoPC 18:0 increases membrane rigidity, creating a biophysical environment less permissive for the dynamic membrane remodeling required for invasion and extravasation.
The therapeutic application of these findings may involve pharmacological elevation of circulating LysoPC 18:0 levels or potentiation of its signaling pathways. Administration of liposomes rich in saturated phosphatidylcholine has been shown to effectively increase plasma levels of saturated LysoPC species in mouse models, suggesting a feasible delivery approach [4]. Importantly, cancer patients frequently demonstrate depleted LysoPC plasma levels, with reductions observed across multiple cancer types including colorectal, renal cell, and prostate carcinomas. This cancer-associated LysoPC deficiency suggests that restoration of physiological levels might have therapeutic benefit, particularly in the adjuvant setting to prevent metastatic dissemination [4] [5]. The consistent inverse association between pre-diagnostic LysoPC 18:0 levels and cancer risk in prospective studies further supports the potential of LysoPC-focused interventions.
Beyond oncology, LysoPC 18:0 plays significant roles in glucose homeostasis and metabolic disease pathogenesis. Experimental models of intrauterine growth restriction demonstrate that early-life LysoPC 18:0 levels predict adult metabolic phenotype, with higher levels correlating inversely with blood glucose concentrations in adulthood [7]. This long-term metabolic programming effect suggests that LysoPC 18:0 may influence the developmental trajectory of metabolic systems, potentially through epigenetic mechanisms or permanent alterations in metabolic set points. Dietary interventions with adapted lipid compositions during critical developmental windows can positively influence LysoPC 18:0 levels and subsequent metabolic outcomes, highlighting the potential for nutritional approaches to modify disease risk.
In the context of hepatic steatosis, the effects of LysoPC 18:0 appear more complex. While induction of lipid droplet formation by LysoPC species suggests a potential role in promoting fatty liver development [3], other studies demonstrate beneficial effects on hepatic lipid metabolism. Dietary interventions that modulate endogenous LysoPC metabolism, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and improve antioxidant capacity in poultry models [6]. This apparent paradox may reflect dose-dependent effects or differential responses based on metabolic context, underscoring the need for careful therapeutic consideration. The reduction in hepatic fat content with improved LysoPC profiles suggests that targeted modulation of specific LysoPC species may offer therapeutic opportunities for non-alcoholic fatty liver disease.
Figure 1: LysoPC 18:0 Metabolic Pathways and Biological Effects
This comprehensive pathway visualization illustrates the complex metabolic fate of LysoPC 18:0 and its diverse biological consequences. The metabolic panel (upper section) depicts the enzymatic transformations involving LysoPC 18:0, including its formation from phosphatidylcholine via phospholipase A2, degradation to glycerophosphocholine, and reacylation back to phosphatidylcholine. The biological effects panel (lower section) demonstrates the functional outcomes of LysoPC 18:0 action, including altered gene expression, modified membrane properties, reduced metastatic potential, and effects on cancer risk, glucose homeostasis, and hepatic lipid accumulation. The color-coding differentiates between metabolic enzymes (red), substrates and products (yellow), biological entities (green), and functional effects (blue), providing immediate visual categorization of pathway components.
Figure 2: Experimental Workflow for LysoPC 18:0 Research
This workflow diagram outlines a comprehensive experimental approach for investigating LysoPC 18:0 biology, integrating multiple methodological streams to provide synergistic insights. The process begins with appropriate cell culture models, progresses through treatment with physiologically relevant LysoPC 18:0 concentrations, and includes essential viability assessment to distinguish specific effects from general toxicity. The parallel analytical streams encompass lipidomic profiling for comprehensive metabolite measurement, histological examination of lipid droplets, gene expression analysis of key regulatory factors, and functional assays relevant to specific research questions (such as migration and invasion for cancer studies). Finally, data integration from these diverse approaches enables systems-level understanding of LysoPC 18:0 mechanisms and effects. This multi-faceted methodology ensures robust characterization of both metabolic and functional consequences of LysoPC 18:0 exposure.
The proposed mechanism by which sLPC enhances macrophage phagocytosis is through the activation of the AMPK/p38 MAPK signaling pathway.
sLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK pathway. AMPK inhibition blocks this effect.
Researchers used the following approaches to elucidate this mechanism:
While your focus is on the stearoyl form, research on other LPCs provides valuable context for its immunomodulatory potential and species-specific effects.
| LPC Type / Study | Observed Effects | Model System | Key Differences/Considerations |
|---|---|---|---|
| General LPCs | Can have dual roles: Pro-inflammatory (in atherosclerosis) and Anti-infective (inhibiting HMGB1 release). | Various mammalian cells [3] | Effects are highly context-dependent (disease state, concentration, LPC species). |
| Soy Lysolecithin | Improved growth performance, nutrient digestibility, and antioxidative capacity; reduced pro-inflammatory interleukin-6. | Broiler Chickens [4] | Highlights general LPC benefits on health and metabolism, not specific to phagocytosis. |
| Soy Lysolecithin | Enhanced growth, antioxidant capacity, and lipid metabolism; optimal effect at 0.1% dietary level. | Litopenaeus vannamei (Shrimp) [5] | Suggests LPC may regulate lipid metabolism via the Ca2+/CaMKKβ/AMPK pathway. |
| Mixed/Pure LPC | Subcutaneous administration induced fever, elevated inflammatory markers, and impaired liver health and growth. | Holstein Calves [6] | Critical Note: Highlights that the route of administration and species are crucial; systemic delivery can have adverse effects, unlike proposed therapeutic use of sLPC. |
The evidence positions sLPC as a promising immunomodulatory agent, but several aspects require further investigation:
1-Stearoyl-sn-glycero-3-phosphocholine, systematically named 1-octadecanoyl-sn-glycero-3-phosphocholine, is a saturated lysophosphatidylcholine (LysoPC, LPC) with a defined structure and properties crucial for research applications [1] [2].
| Property | Description |
|---|---|
| Common Name | 1-Stearoyl-sn-glycero-3-phosphocholine; Stearoyl LysoPC; LPC(18:0) |
| CAS Number | 19420-57-6 [3] [4] |
| Molecular Formula | C₂₆H₅₄NO₇P [3] [1] [4] |
| Molecular Weight | 523.68 g/mol [3] [4] |
| IUPAC Name | [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [3] |
| Structure | Glycerophosphocholine backbone with a stearic acid (18:0) esterified at the sn-1 position [1] [2]. |
| Purity | Typically available at ≥98% to ≥99% [3] [4]. |
| Physical Form | White to off-white solid [3] [4]. |
| Storage | Store at < -10 °C to < -20 °C [3] [4]. |
| Solubility | Soluble in chloroform:methanol (1:1) or ethanol [3]. |
This lysophospholipid is not just a structural membrane component but also a bioactive molecule and a valuable research tool with diverse applications [3] [4].
| Function/Application | Description & Mechanism |
|---|---|
| Membrane Biophysics & Curvature | Its single acyl chain and large headgroup introduce positive membrane curvature, promoting micelle formation and influencing membrane fusion and dynamics [3]. |
| Cell Signaling | Acts as an endogenous mediator, regulating inflammatory and immune responses. It can activate G-protein-coupled receptors and modulate endothelial adhesion molecule expression [3]. |
| Induction of Apoptosis | In K562 leukemia cells, it induces apoptosis by causing sub-G1 cell cycle accumulation, increasing Annexin V staining, and activating caspases. It also suppresses survival genes like Bcl-2, Bcl-xL, and survivin [3]. |
| STAT3 Signaling Pathway | Attenuates survival genes by inhibiting phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization with HDAC3. It also enhances histone H3 acetylation [3]. |
| Drug Delivery & Liposomes | Used in liposomal and lipid nanoparticle formulations to improve membrane fluidity, drug encapsulation, release profiles, and overall stability [3] [4]. |
| Lipidomic & Metabolomic Standard | Serves as a high-purity calibration standard for mass spectrometry and NMR-based quantification of lysophospholipids in biological samples [3]. |
To help you integrate this compound into your research, here are detailed methodologies for key experimental areas.
This protocol is adapted from research investigating the interaction of small molecules with liposomes [3].
Step 1: Liposome Preparation
Step 2: Interaction with Target Molecule
Step 3: Sample Adsorption and AFM Imaging
This methodology outlines its use for precise quantification in mass spectrometry-based lipidomic studies [3].
Step 1: Sample Preparation and Spike-In
Step 2: Lipid Extraction
Step 3: LC-MS/MS Analysis
Step 4: Data Quantification
The following diagrams illustrate the key signaling pathways and experimental workflows involving 1-Stearoyl-sn-glycero-3-phosphocholine, based on cited research.
Mechanism of LysoPC-induced apoptosis and survival gene suppression. [3]
General workflow for studying lipid-drug interactions using AFM. [3]
1-Octadecanoyl-sn-glycero-3-phosphocholine is more commonly known as a lysophosphatidylcholine (LPC) with a stearoyl (18:0) fatty acid chain.
| Property | Description |
|---|---|
| Common Name | 1-Stearoyl-sn-glycero-3-phosphocholine; 18:0 LysoPC [1] |
| IUPAC Name | (2R)-2-hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate [1] |
| Molecular Formula | C₂₆H₅₄NO₇P [1] |
| Molecular Weight | 523.692 g/mol [1] |
| InChI Key | IHNKQIMGVNPMTC-RUZDIDTESA-N [1] |
| CAS Number | Information not located in results |
| Critical Micelle Concentration (CMC) | Information not located in results |
This molecule is a key single-chain phospholipid and an intermediate in the Lands' cycle, the primary pathway for phospholipid remodeling in cells to achieve specific fatty acid compositions [2].
This lysophospholipid is not just an intermediate; it has significant biological roles and research applications:
The diagram below illustrates its central role in these key metabolic pathways.
Metabolic pathways of 18:0 LysoPC via LPCAT enzymes.
While specific protocols for 18:0 LysoPC were not found, the search results highlight its importance in broader research contexts:
To build a complete experimental whitepaper, you will need to consult specialized scientific resources. Here is a potential workflow to obtain the missing detailed information:
Workflow for obtaining detailed compound data.
IHNKQIMGVNPMTC-RUZDIDTESA-N) to search open databases like PubChem [5] or ChEBI for analytical data (e.g., mass spectrometry, NMR spectra) and confirmed CAS numbers.
LPC 18:0/0:0, also known as stearoyl lysophosphatidylcholine, is a lysophospholipid characterized by a single stearic acid chain (18:0) esterified at the sn-1 position of the glycerol backbone and a phosphocholine headgroup at the sn-3 position. This monoglycerophospholipid has a molecular formula of C₂₆H₅₄NO₇P and an average molecular weight of 523.6832 g/mol (monoisotopic: 523.363789599 Da). [1]
The compound's structure features a polar head group (phosphocholine) and a single hydrophobic tail (stearoyl chain), giving it amphipathic properties that influence its biological behavior and membrane interactions. The IUPAC name is (2-{[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium, and it has the SMILES notation: [H]C@@(COC(=O)CCCCCCCCCCCCCCCCC)COP([O-])(=O)OCCN+(C)C. [1]
Formation and Metabolism: LPC 18:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2). It can also be produced via the transfer of fatty acids to free cholesterol through lecithin-cholesterol acyltransferase (LCAT). The Lands' cycle represents a crucial metabolic pathway where LPC is continuously remodeled through deacylation and reacylation reactions, maintaining phospholipid homeostasis. [2] [3]
Cellular Distribution: While LPC species are found in most tissues at low concentrations, LPC 18:0 specifically functions as an intermediate in phospholipid metabolism. The dynamic balance between LPC formation and reacylation to PC is essential for maintaining membrane composition and fluidity. [2] [1]
Receptor-Mediated Signaling: LPC 18:0 can signal through multiple receptors, including G protein-coupled receptor G2A and Toll-like receptors, though the specificity for LPC 18:0 versus other LPC species requires further investigation. These signaling pathways typically trigger intracellular cascades involving MAP kinases, AKT, and transcription factors that regulate inflammatory gene expression. [2]
Cellular Effects: LPC 18:0 exhibits diverse biological activities across different cell types, though many studies report effects for general LPC rather than specifically for the 18:0 species. The table below summarizes key findings from the literature: [2]
Table 1: Biological Effects of LPC Across Cell Types
| Cell Type | Observed Effects | Signaling Pathways |
|---|---|---|
| Endothelial cells | Induces MCP-1, IL-8, RANTES expression; Impairs barrier function; Inhibits migration/proliferation | ERK1/2, AKT, p38 MAPK phosphorylation [2] |
| Immune cells | Promotes macrophage polarization to M1 phenotype; Enhances regulatory T cell differentiation | G2A receptor, Foxp3 expression, TGF-β1 production [2] |
| Neuronal cells | Contributes to demyelination; Impairs BBB function; Mediates pericyte loss | GPR17, GPR4, cAMP reduction [2] |
Modified Folch Method: For plasma samples, mix 50 μL of plasma with 600 μL of cold chloroform:methanol (2:1 v/v). Vortex for 30 seconds, then add 150 μL of LC-MS grade water to induce phase separation. After vortexing again, incubate on ice for 5 minutes, then centrifuge at 12,000×g at 4°C for 10 minutes. Collect 300 μL of the bottom organic layer and evaporate under nitrogen or using a SpeedVac. Reconstitute in 10 μL chloroform followed by 190 μL methanol prior to LC-MS analysis. [4]
Solid-Phase Extraction (SPE): Alternative purification method for improved selectivity, particularly beneficial for complex matrices like neonatal serum. SPE methods typically employ C18 cartridges conditioned with methanol and equilibrated with water before sample loading. After washing with water, lipids are eluted with chloroform:methanol mixtures. [3]
Chromatographic Separation: Utilize reversed-phase chromatography with CSH C18 columns (e.g., 3.0 × 150 mm, 1.7 μm particle size). Mobile phase A typically consists of 10 mM ammonium acetate in 40:60 acetonitrile:water, while mobile phase B is 10 mM ammonium acetate in 90:10 isopropanol:acetonitrile. Apply a linear gradient from 30-100% B over 15-20 minutes at flow rates of 0.2-0.25 mL/min. [3] [4]
Mass Spectrometric Detection: Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM). For LPC 18:0, monitor the transition m/z 524.4 → 184.2 (corresponding to [M+H]+ → phosphocholine headgroup). Optimize source parameters: drying gas temperature 300-350°C, flow 8-10 L/min, nebulizer pressure 30-45 psi, capillary voltage 3-4 kV. [3]
Advanced Structural Characterization: For isomeric differentiation, incorporate ion mobility spectrometry (IMS) to determine collision cross-section (CCS) values. LC-IMS-CID-MS platforms provide four-dimensional data (retention time, m/z, drift time, fragmentation pattern) for enhanced identification confidence. [4]
The following diagram illustrates the comprehensive workflow for LPC analysis using multidimensional lipidomics approaches: [4]
Figure 1: Comprehensive workflow for LPC analysis using multidimensional LC-IMS-CID-MS lipidomics.
Physiological Levels: In healthy individuals, total plasma LPC concentrations range from 125-143 nmole/mL, though species-specific distributions vary. LPC 18:0 represents one of the major LPC species in circulation. [2]
Pathological Alterations: Research demonstrates significant alterations in LPC 18:0 levels in various disease states. In apoE⁻/⁻ mouse models of atherosclerosis, LPC levels were 2-4 times higher compared to wild-type controls, reflecting the pro-inflammatory and pro-atherogenic properties of these lipids. [5]
Table 2: Quantitative Findings for LPC 18:0 in Disease Models
| Study Model | Key Findings | Technical Approach |
|---|---|---|
| ApoE⁻/⁻ Mice (Atherosclerosis) | LPC levels 2-4× higher vs wild-type; CER elevated 3-5× | UPLC-MS with CSH C18 column [5] |
| Rat Stroke Model (tMCAO) | Plasma LPC(16:0) & LPC(18:1) decreased; Brain LPC increased 2-3× | HPLC-MS, correlation with functional outcomes [6] |
| Sepsis Patients | Marked reduction in main LPC species including 18:0 | LC-MS/MS with MRM monitoring [3] |
Ischemic Stroke: In rat transient middle cerebral artery occlusion (tMCAO) models, plasma levels of major LPC species including LPC 18:0 showed a significant decrease that correlated with stroke severity. This reduction exhibited an inverse relationship with brain LPC levels, which increased 2-3 fold post-ischemia. Specific LPC species, particularly LPC(16:0) and LPC(18:1), demonstrated strong correlations with sensorimotor dysfunction, lesion volume, and biomarkers of BBB damage, inflammation, apoptosis, and oxidative stress. [6]
Therapeutic Modulation: Experimental inhibition of LPC production using the PLA2 inhibitor Varespladib resulted in improved outcomes in stroke models, with decreased brain LPC concentrations, preserved cerebral perfusion (~72% vs ~61% in controls), and reduced lesion volumes (17.9 ± 2.1% vs 25.7 ± 2.5% in vehicle group). Conversely, LPC(18:1) supplementation exacerbated injury, with larger lesion cores (18.3 ± 3.7% vs 10.3 ± 3.5% in vehicle group). [6]
The consistent alterations in LPC 18:0 levels across multiple disease states position this lipid as a promising biomarker candidate. The strong correlations between specific LPC species and functional outcomes in preclinical stroke models suggest potential for prognostic application in clinical settings. However, the discrepancy between plasma and brain LPC levels observed in brain injury models necessitates careful interpretation of circulating LPC measurements as biomarkers for neurological conditions. [6]
Several approaches to modulate LPC pathways have emerged as potential therapeutic strategies:
LPC Reduction Strategies: Inhibition of LPC-forming enzymes, particularly Lp-PLA2, represents a direct approach to reduce LPC production. The PLA2 inhibitor Varespladib has demonstrated efficacy in preclinical stroke models, improving cerebral perfusion and reducing lesion volume. [6]
LPC Receptor Antagonism: Targeting LPC receptors such as G2A or TLRs may mitigate pro-inflammatory and pro-apoptotic signaling without altering LPC concentrations. Research indicates that blocking G2A receptor reduces LPC's impact on macrophage polarization. [2]
Metabolic Clearance Enhancement: Strategies to enhance LPC degradation through lysophospholipase activity or promote its reacylation to PC via LPCAT could restore LPC homeostasis in pathological conditions. [2]
The following diagram illustrates the metabolic pathways of LPC 18:0 and potential therapeutic intervention points: [2]
Figure 2: LPC 18:0 metabolic pathways and pathological mechanisms with therapeutic targets.
S-Lysophosphatidylcholines (LPCs) are important biological molecules that have gained significant attention in pharmaceutical development due to their role as degradation products of phospholipid formulations. These molecules, including 1-stearoyl-sn-glycero-3-phosphocholine and 2-stearoyl-sn-glycero-3-phosphocholine, are generated through the hydrolysis of phosphatidylcholines (PC) via enzymes such as phospholipase A2 (PLA2) [1]. In therapeutic formulations, LPCs serve as critical quality attributes that must be monitored to ensure product stability and safety.
The analysis of LPCs presents significant analytical challenges due to their lack of chromophores, which makes UV detection unsuitable. Additionally, the separation of positional isomers (sn-1 and sn-2) requires highly selective chromatographic methods. Reversed-Phase Liquid Chromatography coupled with Charged Aerosol Detection (RPLC-CAD) has emerged as a powerful technique for overcoming these challenges, providing universal detection for non-chromophoric compounds while offering the selectivity needed to separate structurally similar LPC isomers [2] [3].
This application note provides a comprehensive protocol for the development, optimization, and implementation of a stability-indicating RPLC-CAD method for the analysis of S-Lysophosphatidylcholines in phospholipid-based formulations, incorporating detailed methodologies for method validation and troubleshooting common issues encountered during analysis.
Lysophosphatidylcholines play dual roles in biological systems, functioning as both signaling molecules and markers of disease states. In healthy individuals, plasma LPC levels typically range from 125 to 143 nmole/mL, but these concentrations become elevated in various pathological conditions including cardiovascular diseases, diabetes, ovarian cancer, and renal failure [1]. LPCs are primarily generated in the circulation through the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) and through the transfer of fatty acids to free cholesterol via lecithin-cholesterol acyltransferase (LCAT) [1].
The metabolism of LPCs is governed by the Lands' cycle, a crucial pathway for maintaining phospholipid homeostasis. In this cycle, LPCs are converted back to phosphatidylcholines by the enzyme lysophosphatidylcholine acyltransferase (LPCAT) in the presence of Acyl-CoA. However, LPCAT is an intracellular enzyme found in tissues such as lung, liver, and adipose tissue, making it unlikely to interact directly with extracellular circulating LPC that is associated with disease pathologies [1]. This metabolic complexity underscores the importance of accurate analytical methods for LPC quantification in both biological and pharmaceutical contexts.
In pharmaceutical formulations, particularly liposomal systems and lipid nanoparticles (LNPs), LPCs are monitored as critical degradation products that can impact product quality, stability, and performance. The presence of LPCs in phospholipid formulations can affect membrane integrity, permeability, and overall stability of lipid-based drug delivery systems. Recent advances in nucleic acid delivery systems, including siRNA and mRNA vaccines, have further highlighted the importance of robust analytical methods for lipid analysis, as the lipid composition directly influences particle characteristics, encapsulation efficiency, and therapeutic efficacy [4].
The development of a robust RPLC-CAD method for S-Lysophosphatidylcholines requires systematic optimization of multiple chromatographic parameters to achieve optimal separation, sensitivity, and reproducibility.
Column Chemistry: Employ a core-shell, polar-embedded RPLC column selected using the hydrophobic subtraction model of selectivity. This column chemistry provides enhanced separation efficiency for phospholipid isomers and improved peak shapes for LPCs [2] [3].
Column Dimensions: Typical columns of 150 × 4.6 mm with particle sizes of 2.6-5 μm provide optimal efficiency and analysis time balance.
Temperature Control: Maintain column temperature between 25-40°C for retention time stability. Higher temperatures may be employed to optimize relative peak placements for a robust, stability-indicating separation [2].
Aqueous Phase: Utilize water with buffer additives such as triethylamine and acetic acid to control pH and improve peak shape. The typical concentration ranges from 5-25 mM [5].
Organic Phase: Employ acetonitrile or methanol as the primary organic modifier. Acetonitrile generally provides better selectivity for LPC separations.
Gradient Elution: Implement a binary gradient with increasing organic concentration to elute LPCs. A typical gradient may start from 50% organic and increase to 95% over 15-25 minutes, followed by re-equilibration [2] [4].
Charged Aerosol Detection requires careful optimization of several instrument-specific parameters to achieve optimal sensitivity and linear response.
The Power Function Value is a critical parameter that linearizes the detector response. Optimization should be performed for each instrument, even among instruments of identical build [2] [3]:
Procedure: Inject a series of LPC standards at concentrations spanning the expected analytical range (typically 1-100 μg/mL).
Calculation: Plot log(peak area) versus log(concentration) for each PFV setting. The optimal PFV produces a slope closest to 1, indicating linear response.
Typical Values: Optimal PFV for LPCs typically falls between 1.2-1.5, but instrument-specific optimization is essential [4].
Temperature Range: Test evaporator temperatures between 30-50°C to find the optimal setting for LPC analysis.
Optimization Criteria: Select the temperature that provides maximum signal-to-noise ratio while maintaining stable baseline.
Typical Setting: 35°C is often optimal for LPC analysis, but matrix-specific optimization may be required [2].
The CAD detector exhibits a curvilinear response that requires mathematical transformation for accurate quantification. The relationship between analyte mass and detector response is described by the power function:
[ \text{Response} = a \times \text{mass}^b ]
Where 'a' is a constant and 'b' is the power function value (PFV). For accurate quantification, employ the following strategy [5] [4]:
Internal Standard Method: Use an appropriate internal standard (e.g., non-endogenous phospholipid) to normalize peak areas.
Power Function Transformation: Apply the optimized PFV to linearize the response, achieving R² > 0.996 for calibration curves.
Calibration Range: Establish calibration curves spanning the expected concentration range (typically 1-100 μg/mL for LPCs).
The following diagram illustrates the complete method development workflow:
Lipid Extraction: For phospholipid formulations, extract lipids using a modified Folch/Bligh-Dyer method with ultrasound-assisted extraction [5]:
Internal Standard Addition: Add appropriate internal standard prior to extraction to correct for variability.
Reconstitution: Reconstitute dried extracts in appropriate solvent (e.g., 2-propanol) compatible with RPLC separation.
Matrix Effect Mitigation: Implement custom flow-divert profile to send only a portion of column effluent to detector, mitigating response drifting effects caused by lipid-stationary phase interactions [2] [3].
Column: Core-shell, polar-embedded C18 column (150 × 4.6 mm, 2.6 μm)
Mobile Phase A: Water with 0.1% acetic acid and 0.05% triethylamine
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | %B | Flow Rate (mL/min) | |------------|----|-------------------| | 0 | 60 | 1.0 | | 5 | 60 | 1.0 | | 15 | 95 | 1.0 | | 20 | 95 | 1.0 | | 21 | 60 | 1.0 | | 25 | 60 | 1.0 |
Column Temperature: 30°C
Injection Volume: 10 μL
Autosampler Temperature: 10°C
The developed RPLC-CAD method should be validated according to ICH guidelines to ensure reliability and reproducibility for regulatory submissions.
Table: Method Validation Parameters and Acceptance Criteria for LPC Analysis
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Linearity | Calibration curves (n=6) over 1-100 μg/mL | R² > 0.996 for all LPCs |
| Precision | Repeatability (n=6) and intermediate precision (different days/analysts) | RSD < 5% for retention time, RSD < 10% for area |
| Accuracy | Recovery studies at 3 concentration levels | 95-110% recovery for all LPCs |
| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 | LOD: 0.5-1 μg/mL, LOQ: 1-2 μg/mL |
| Robustness | Deliberate variations in column temp, mobile phase pH, flow rate | RSD < 5% for all parameters |
| Solution Stability | Analysis over 24-48 hours at room temp and refrigerated | No significant degradation (<5%) |
Implement system suitability tests to ensure method performance on each analysis day:
Table: Troubleshooting Guide for RPLC-CAD Analysis of LPCs
| Issue | Potential Causes | Solutions |
|---|---|---|
| Poor Peak Shape | Inappropriate mobile phase pH, column degradation | Optimize buffer concentration and pH (5-25 mM, pH 4-5), replace column if necessary |
| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations | Use fresh mobile phase, maintain constant column temperature (±1°C) |
| Low Recovery | Matrix effects from lipid-stationary phase interactions | Implement flow-divert profile, optimize extraction procedure [2] |
| CAD Response Drifting | Nebulizer issues, mobile phase composition changes | Optimize PFV for each instrument, ensure mobile phase consistency [2] [3] |
| Insufficient Resolution | Suboptimal gradient or temperature | Adjust gradient slope, optimize column temperature, consider alternative column chemistry |
The following diagram illustrates the systematic troubleshooting approach:
The optimized RPLC-CAD method for S-Lysophosphatidylcholines has broad applications in pharmaceutical development and quality control:
The method's ability to separate and quantify positional isomers of LPCs (sn-1 and sn-2) provides valuable insights into degradation pathways and mechanisms, supporting formulation optimization and stabilization strategies.
The RPLC-CAD method described in this application note provides a robust, sensitive, and reproducible approach for the analysis of S-Lysophosphatidylcholines in phospholipid formulations. Through systematic optimization of chromatographic parameters and CAD detection conditions, researchers can achieve reliable quantification of these critical degradation products without the need for chromophore-containing analytes.
The universal detection capability of CAD, combined with the selectivity of reversed-phase chromatography, makes this technique particularly valuable for pharmaceutical applications where monitoring lipid degradation is essential for ensuring product quality, stability, and performance. The detailed protocols and troubleshooting guidelines provided herein facilitate successful method implementation and transfer across different laboratories and instrument platforms.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (commonly known as 18:0 Lyso PC) is a significant lysophosphatidylcholine (LPC) that serves important roles in cellular signaling and disease pathophysiology. This molecule consists of an 18-carbon saturated fatty acid chain (stearic acid) attached to a glycerophosphocholine backbone. As an important bioactive lipid, it has been implicated in various biological processes including neurotrophic signaling and inflammatory response [1] [2]. The analysis of this specific lipid molecule requires sophisticated analytical approaches due to the presence of isomeric species and the challenge of detecting it amidst complex biological matrices.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry employing alternating low and high collision energy (UPLC/MSe) represents a powerful analytical platform for the identification and quantification of lipids in biological systems. This technique provides simultaneous acquisition of both precursor and fragment ion information with high mass accuracy, making it particularly suitable for lipidomic studies [3] [4]. The following application notes and protocols detail optimized methodologies for analyzing 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine across various biological systems, with emphasis on sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation.
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine has the molecular formula C₂₆H₅₄NO₇P with an exact mass of 523.364 Da [2]. The compound is hygroscopic and typically supplied as either a powder or chloroform solution. Commercial preparations generally have a purity of >99% LPC, though they may contain up to 10% of the 2-LPC isomer [2]. The critical micelle concentration (CMC) for this lipid is approximately 0.4 µM, which is an important consideration for experimental design involving cellular systems [2].
18:0 Lyso PC exhibits specific bioactivity in neuronal signaling pathways. Research has demonstrated that this lysophospholipid specifically enhances nerve growth factor (NGF)-induced signals in PC12 cells without affecting signals induced by epidermal growth factor, basic fibroblast growth factor, or insulin-like growth factor-1 [1]. The mechanism involves potentiation of NGF-induced MAPK and Akt phosphorylation through enhanced phosphorylation of MEK and the NGF receptor TrkA [1].
The following diagram illustrates the core signaling pathway through which 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine enhances NGF signaling:
Figure 1: Core signaling pathway of 18:0 Lyso PC in enhancing NGF-induced neuronal signaling. 18:0 Lyso PC specifically potentiates NGF signaling through the TrkA receptor, enhancing downstream MAPK and Akt phosphorylation and ultimately increasing expression of immediate early genes.
Studies using TrkA/EGF receptor chimeras have revealed that the extracellular domain of TrkA is responsible for the enhancing effect of LPC, suggesting this lipid acts at the receptor level rather than through intracellular signaling components [1]. Furthermore, secretory phospholipase A₂ (sPLA₂) enhances NGF-induced MAPK phosphorylation at levels comparable to LPC, indicating that LPC generated in situ by sPLA₂-mediated hydrolysis of membrane phosphatidylcholine can similarly stimulate NGF-TrkA signaling [1].
Protocol 1: Methanol-Based Extraction from Serum/Plasma
This protocol is optimized for the extraction of lysophospholipids from serum or plasma samples [5]:
Protocol 2: Chloroform-Methanol Extraction for Cellular Samples
For extraction of 18:0 Lyso PC from cellular samples, follow this modified Folch extraction [4]:
For resuspension of dried lipid extracts prior to UPLC/MSe analysis [3]:
Chromatographic Separation [3] [4]
Table 1: UPLC Conditions for 18:0 Lyso PC Separation
| Parameter | Specification |
|---|---|
| Column | Waters HSS T3 C18 (2.1 × 100 mm, 1.7 µm) |
| Column Temperature | 35-50°C |
| Mobile Phase A | Ultrapure water (1% 1M ammonium acetate, 0.1% formic acid) |
| Mobile Phase B | Acetonitrile-isopropanol (1:1, 1% 1M ammonium acetate, 0.1% formic acid) |
| Gradient Program | Start at 35% B; ramp to 80% B in 2 min; to 100% B in 7 min; hold for 7 min |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 2.0 µL |
| Sample Temperature | 10°C |
Mass Spectrometric Detection [3] [4]
Table 2: MSe Detection Parameters for 18:0 Lyso PC
| Parameter | Specification |
|---|---|
| Mass Spectrometer | Waters Synapt G2 HDMS Q-TOF or similar |
| Ionization Mode | Electrospray Ionization (ESI) positive mode |
| Mass Range | m/z 300-1200 |
| Scan Duration | 0.2 seconds |
| Collision Energies | Low energy (4-6 eV) and high energy (ramp 15-40 eV) |
| Capillary Voltage | 2.8 kV |
| Cone Voltage | 30 V |
| Source Temperature | 110°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Lock Mass Reference | Reserpine (m/z 609.2812) |
The following workflow diagram outlines the complete UPLC/MSe analytical process for 18:0 Lyso PC:
Figure 2: Complete UPLC/MSe workflow for analysis of 18:0 Lyso PC, from sample preparation through compound identification.
The raw data acquired from UPLC/MSe analysis requires specialized processing to accurately identify and quantify 18:0 Lyso PC [3]:
For rigorous analytical methods, the following validation parameters should be established for 18:0 Lyso PC quantification [5]:
Table 3: Method Validation Parameters for 18:0 Lyso PC Analysis
| Validation Parameter | Target Specification |
|---|---|
| Limit of Detection (LOD) | ≤ 0.2 nM |
| Limit of Quantification (LOQ) | ≤ 0.8 nM |
| Linear Range | 0.8-500 nM |
| Precision (RSD) | < 15% |
| Accuracy | 85-115% |
| Extraction Recovery | > 90% |
| Matrix Effect | 85-115% |
| Carry-over | < 20% of LOD |
The analytical protocols described above have revealed significant alterations in 18:0 Lyso PC levels in various disease states:
Quality Control Measures [3]
Common Issues and Solutions
The UPLC/MSe analytical platform provides a robust and sensitive approach for the identification and quantification of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine in complex biological samples. The method offers comprehensive molecular characterization through simultaneous acquisition of precursor and fragment ion data with high mass accuracy. The protocols described herein have been validated across multiple biological systems and can be applied to further elucidate the biological roles of this important lysophospholipid in health and disease.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) represents a fundamental phospholipid component of biological membranes that has become indispensable in biophysical research and drug development. SOPC features an asymmetric acyl chain configuration with a fully saturated stearoyl chain (18:0) at the sn-1 position and a monounsaturated oleoyl chain (18:1) at the sn-2 position. This specific molecular architecture closely mimics the natural phospholipid composition found in mammalian cell membranes, making SOPC an excellent model system for investigating membrane properties and interactions. The phase transition temperature of pure SOPC bilayers has been experimentally determined to be 279 K (6°C), positioning it in a biologically relevant fluid phase at physiological temperatures [1].
The significance of SOPC in membrane studies stems from its structural similarity to endogenous phospholipids and its well-characterized physical properties. Unlike saturated lipids that form gel phases at room temperature, or highly unsaturated lipids that exhibit excessive fluidity, SOPC strikes an optimal balance that accurately represents the fluidity and packing density of native membranes. This characteristic makes it particularly valuable for studying lipid-protein interactions, membrane permeability, and the effects of therapeutic compounds on membrane structure and function. Furthermore, the SOPC bilayer serves as a benchmark system for evaluating the impact of various membrane-active molecules, including cholesterol, drugs, and signaling lipids [1].
SOPC belongs to the glycerophospholipid family, characterized by a glycerol backbone, two hydrophobic acyl chains, and a hydrophilic phosphocholine headgroup. The strategic distribution of saturated and unsaturated chains in SOPC creates a packing behavior that is intermediate between fully saturated and di-unsaturated phospholipids. This structural arrangement significantly influences membrane properties, including fluidity, elasticity, and phase behavior. Researchers often utilize SOPC in combination with other lipids to create more complex and biologically relevant model systems. Common variants include:
The selection of specific lipid compositions enables researchers to tailor model membranes for particular investigations, such as lipid raft studies, membrane protein incorporation, or drug delivery optimization [2] [4].
The phase behavior of SOPC bilayers is strongly influenced by temperature and composition. At physiological temperatures, SOPC exists primarily in the liquid-disordered (Ld) phase, characterized by high lateral lipid mobility and frequent trans-gauche isomerizations in the acyl chains. However, when SOPC is mixed with other membrane components, particularly sphingomyelin and cholesterol, it can participate in the formation of liquid-ordered (Lo) domains [2]. These domains, often referred to as "lipid rafts," are thought to play crucial roles in cellular processes such as signal transduction and protein sorting.
The introduction of cholesterol to SOPC membranes induces the formation of the liquid-ordered phase, which exhibits intermediate properties between the gel and fluid phases. In this phase, lipids display high lateral mobility similar to fluid phases but maintain a high degree of chain order reminiscent of gel phases [1]. The partitioning behavior of cholesterol between different lipid domains is a critical factor in membrane organization, with cholesterol showing preferential association with saturated lipid chains over unsaturated ones [3]. This preferential interaction has profound implications for domain formation and membrane physical properties, creating a heterogeneous membrane landscape that can selectively recruit and organize membrane proteins.
Table 1: Common Lipid Compositions for Model Membrane Studies
| Research Application | Lipid Composition | Molar Ratio | Key Properties | Experimental Use |
|---|---|---|---|---|
| Basic Bilayer Properties | SOPC | 100% | Fluid phase at room temperature, Tm = 279K | Reference system for biophysical studies [1] |
| Cholesterol Interaction Studies | SOPC/Cholesterol | 90:10 | Liquid-ordered domain formation | Investigating cholesterol-lipid interactions [1] |
| Lipid Raft Modeling | BSM/SDPC/Cholesterol | Varies | Liquid-ordered/liquid-disordered phase coexistence | Domain formation and protein partitioning [2] |
| Asymmetric Bilayer Models | Outer: POPC/SM/Chol (45:45:10) Inner: DOPE/DOPS/Chol (55:35:10) | N/A | Mimics erythrocyte membrane asymmetry | Membrane permeability and transport studies [5] | | Polyunsaturated Lipid Studies | BSM/SDPC/POPC/Chol | Varies | Nanodomain formation | PUFA-containing membrane investigations [2] |
Unilamellar vesicles are fundamental tools for investigating lipid bilayer properties in solution. The following protocol describes the preparation of SOPC-based unilamellar vesicles suitable for various spectroscopic and scattering techniques:
Lipid Solution Preparation: Dissolve SOPC and any additional lipids in a chloroform:methanol (2:1 v/v) mixture to a final concentration of 10 mg/mL in a glass vial. For mixtures, prepare a combined stock solution to ensure homogeneous distribution of components [6].
Thin Film Formation: Transfer an appropriate volume of the lipid solution to a round-bottom flask. Gradually evaporate the solvent under a gentle stream of dry nitrogen while rotating the flask to create a uniform thin film on the walls. Place the flask under vacuum overnight, protected from light, to remove residual solvent [6].
Hydration and Multilamellar Vesicle Formation: Add an appropriate volume of "working buffer" (25 mM HEPES buffer, pH 7.6, 150 mM NaCl) pre-warmed to 70°C (above the phase transition temperature) to the dried lipid film. The final lipid concentration should be approximately 0.5 mg/mL. Subject the suspension to five cycles of vigorous vortex mixing for 30 seconds followed by heating at 70°C for 1 minute [6].
Unilamellar Vesicle Formation: Place the multilamellar vesicle suspension in an ultrasound bath for 30 minutes to improve size homogeneity. Then extrude the suspension through a polycarbonate membrane with a defined pore size (typically 100 nm) using a lipid extruder. Perform a minimum of 21 passes through the membrane to ensure uniform unilamellar vesicles [6].
Quality Control and Storage: Assess vesicle size distribution by dynamic light scattering. Vesicles can be stored under inert atmosphere at 4°C for up to one week. For polyunsaturated lipid formulations, always deoxygenate buffers and store under inert gas to prevent oxidation [6].
Supported lipid bilayers (SLBs) provide a stable planar membrane system ideal for surface-sensitive techniques such as atomic force microscopy (AFM) and impedance spectroscopy. The following protocol describes the formation of SOPC-based supported bilayers:
Surface Preparation: Clean substrate surfaces (typically mica or silicon wafer) thoroughly using appropriate methods. For mica surfaces, fresh cleavage immediately before use provides an atomically smooth surface [5].
Vesicle Fusion: Place 10 μL of buffer containing Ca²⁺ ions (25 mM HEPES buffer, pH 7.6, 150 mM NaCl, 3 mM CaCl₂) onto the freshly cleaved mica surface. Add 100 μL of the pre-formed unilamellar vesicle suspension (0.5 mg/mL) and incubate for 30 minutes at 60°C [6].
Bilayer Completion and Washing: Allow the sample to cool gradually to room temperature. Rinse several times with working buffer (without Ca²⁺) to remove unfused vesicles, maintaining hydration at all times. The presence of Ca²⁺ promotes vesicle fusion and bilayer formation [6].
Quality Assessment: Verify bilayer formation and quality using AFM or fluorescence microscopy. A continuous, fluid bilayer should exhibit characteristic uniform appearance with occasional defects. For electrochemical measurements, confirm bilayer integrity by impedance spectroscopy or cyclic voltammetry, which should show significantly reduced current compared to a bare electrode [5].
Biological membranes exhibit transbilayer asymmetry, where lipid composition differs between inner and outer leaflets. The following protocol creates asymmetric bilayers that more accurately mimic natural membranes:
Monolayer Preparation: Prepare separate lipid solutions for each leaflet in organic solvent. For the outer leaflet, use POPC:SM:Cholesterol (45:45:10 molar ratio). For the inner leaflet, use DOPE:DOPS:Cholesterol (55:35:10 molar ratio). These compositions mimic the asymmetric distribution of lipids in erythrocyte membranes [5].
First Monolayer Deposition (Langmuir-Blodgett):
Second Monolayer Deposition (Langmuir-Schaefer):
Quality Verification: Confirm successful bilayer formation and asymmetry using complementary techniques. PM-IRRAS (Polarization Modulation Infrared Reflection Absorption Spectroscopy) can characterize lipid orientation and packing, while electrochemical measurements can verify barrier function [5].
Atomic force microscopy provides topographical information and mechanical properties of lipid bilayers at nanoscale resolution. The following protocol describes AFM characterization of SOPC bilayers:
Instrument Setup: Use a NanoWizard AFM system with silicon nitride probes with a nominal spring constant of 0.1 N/m (MLCT-BIO DC-E tips). Calibrate the cantilever spring constants individually using the thermal noise method [6].
Imaging Parameters: Perform imaging in Quantitative Imaging (QI) mode with the following parameters: 200 pN setpoint, 50 nm total Z length, and 30 μm/s velocity. Maintain the sample in appropriate buffer solution throughout imaging [6].
Mechanical Properties Measurement: Record force-distance curves in contact mode by approaching and retracting the AFM tip at constant velocity (1 μm/s) to a setpoint of 9 nN. Use force map mode to collect 16 × 16 force-separation curves over previously visualized areas [6].
Data Analysis: Determine the breakthrough force (Fb) from each approach trace by computing the difference in force between the point of contact and the onset of sudden penetration. This parameter reflects the mechanical stability of the bilayer. Use JPK AFM software for data acquisition and processing [6].
Electrochemical impedance spectroscopy measures the electrical properties of supported lipid bilayers, providing information about membrane integrity and permeability:
Electrode Preparation: Use a four-electrode system with reversible silver-silver chloride reference electrodes and platinum counter electrodes. Form supported lipid bilayers directly on gold electrode surfaces using Langmuir-Blodgett/Langmuir-Schaefer deposition or vesicle fusion [5] [7].
Measurement Parameters: Apply a 4-mV amplitude sine-wave signal perturbation across the frequency range of 0.1–10,000 Hz. All experiments should be conducted at constant temperature (20°±1°C) [7].
Data Analysis: Analyze impedance data using nonlinear least-squares fitting to equivalent electrical circuit models. For bilayer systems, a typical model includes resistor and capacitor elements representing the membrane barrier properties. Use specialized software such as EQUIVCRT.PAS for detailed analysis [7].
Membrane Integrity Assessment: Evaluate bilayer quality by the magnitude of membrane resistance and capacitance. Intact bilayers typically exhibit high resistance (>10⁶ Ω·cm²) and specific capacitance of approximately 0.5-1 μF/cm². Increased permeability after experimental treatments manifests as decreased membrane resistance [5].
Langmuir monolayer studies provide fundamental information about lipid packing behavior and phase transitions:
Trough Preparation: Use a KSV Minitrough filled with the appropriate aqueous subphase (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The subphase temperature should be maintained at 20°±1°C using a circulating water bath [6].
Monolayer Formation: Dissolve lipids in chloroform/methanol (2:1, v/v) and spread dropwise over the subphase surface using a Hamilton microsyringe. Allow 15 minutes for solvent evaporation and monolayer equilibration [6].
Compression Isotherm: Compress the film isometrically at 5 cm²/min while continuously monitoring surface pressure. Repeat measurements in triplicate to ensure reproducibility [6].
Data Analysis: Calculate the compressibility modulus (Cs⁻¹) of the films from the surface pressure-area isotherms according to the equation: Cs⁻¹ = -A(dπ/dA) where A is the mean molecular area at surface pressure π. The compressibility modulus provides quantitative information about monolayer stiffness and phase behavior [6].
The following workflow diagram illustrates the key decision points in selecting appropriate characterization techniques for different research questions in lipid bilayer studies:
Diagram 1: Characterization techniques workflow for lipid bilayer analysis
Rigorous quantitative analysis is essential for interpreting lipid bilayer behavior and comparing results across different experimental systems. The following tables summarize key physical parameters for SOPC and related lipid bilayers under various conditions:
Table 2: Structural Parameters of Lipid Bilayers with Varying Composition
| Lipid Composition | Membrane Thickness (Å) | Area per Lipid (Ų) | Bending Modulus (κ, kBT) | Technique | Reference |
|---|---|---|---|---|---|
| SOPC (pure) | ~40 | ~63 | ~12 | SAXS/MD [1] | |
| SOPC/Chol (90:10) | ~42 | ~60 | ~16 | SAXS/NSE [1] | |
| DMPC/Chol (65:35) | ~45 | ~48 | ~40 | SAXS/NSE [8] | |
| POPC/Chol (65:35) | ~43 | ~55 | ~28 | SAXS/NSE [8] | |
| DOPC/Chol (65:35) | ~42 | ~62 | ~22 | SAXS/NSE [8] | |
| Asymmetric Model Membrane | ~40 | N/A | N/A | AFM/EIS [5] |
Table 3: Cholesterol Partitioning and Domain Formation in Lipid Bilayers
| System | Partition Coefficient | Domain Size | Domain Composition | Method | Reference |
|---|---|---|---|---|---|
| POPC/DOPC | ~1.2 | N/A | N/A | Cholesterol exchange [3] | |
| POPC/DPPC | ~1.5 | N/A | N/A | Binary bilayer simulation [3] | |
| BSM/SDPC/Chol | N/A | Macroscopic (>μm) | Liquid-ordered + Liquid-disordered | Fluorescence microscopy [2] | |
| BSM/SDPC/POPC/Chol | N/A | Nanoscopic (20-200 nm) | Nanodomains | FRET/ESR [2] | |
| PC/Ergosterol | N/A | Molecular domains (262 Ų) | 3:1 PC:Ergosterol | Impedance spectroscopy [7] |
Recent investigations into the effects of reactive oxygen and nitrogen species (RONS) on lipid bilayers have revealed significant alterations in membrane properties:
Permeability Changes: Electrochemical measurements of asymmetric model bilayers mimicking erythrocyte membranes show that plasma-derived RONS increase membrane permeability in a time-dependent manner. Treatment for 5 minutes causes minimal disruption, while 15-minute exposure significantly compromises barrier function [5].
Cholesterol Protection: Bilayers containing higher cholesterol concentrations (≥10%) demonstrate reduced permeability under oxidative stress compared to cholesterol-poor membranes, suggesting a protective role of cholesterol against oxidative damage [5].
Headgroup Susceptibility: Phosphatidylcholines show significantly higher susceptibility to oxidative damage compared to phosphatidylserines and other lipid classes, highlighting the importance of headgroup chemistry in membrane stability under oxidative conditions [5].
SOPC lipid bilayers represent a versatile and biologically relevant model system for investigating membrane structure, dynamics, and interactions. The protocols and characterization methods outlined in this document provide researchers with comprehensive tools for designing and executing rigorous membrane studies. The quantitative data presented establish benchmark values for comparing results across different experimental systems and conditions.
The ability to create symmetric and asymmetric bilayers with controlled composition enables researchers to address specific biological questions, from fundamental biophysical principles to applied pharmaceutical applications. The growing understanding of lipid domain formation, cholesterol partitioning, and membrane mechanical properties continues to inform drug development efforts, particularly in the design of lipid-based nanoparticles and therapeutic agents that target membrane-associated processes.
Future directions in lipid bilayer research will likely focus on increasing compositional complexity to better mimic native membranes, developing high-throughput screening methods for membrane-active compounds, and integrating computational approaches with experimental validation. The continued refinement of these model systems will undoubtedly yield new insights into membrane biology and facilitate the development of novel therapeutic strategies.
Lysophosphatidylcholine (LPC), also commonly referred to as lysolecithin, represents a class of lysophospholipids that play critical roles in cellular signaling, membrane structure, and disease pathogenesis. These bioactive lipids are generated through the hydrolysis of phosphatidylcholine by phospholipase A2 enzymes, resulting in a glycerol backbone with a single fatty acid chain and a choline head group. LPC serves as both a key intermediate in phospholipid metabolism and an important signaling molecule involved in various inflammatory processes and disease mechanisms. Recent research has illuminated LPC's significance in neuroinflammatory disorders such as multiple sclerosis, metabolic conditions including obesity, and as potential biomarkers for various disease states.
The analysis of LPC presents unique challenges due to the molecular diversity of species varying in fatty acyl chain length, saturation status, and the potential for rapid ex vivo degradation. Different LPC species demonstrate markedly different biological activities, with pro-inflammatory properties mainly associated with saturated fatty acyl chains (particularly C14:0 and C16:0) and anti-inflammatory properties observed with polyunsaturated chains (especially 20:4 and 22:6). This technical document provides comprehensive protocols and application notes for LPC sample preparation, addressing the critical need for standardized methodologies that preserve LPC profile integrity and enable accurate quantification in various biological matrices.
Proper sample collection and handling procedures are fundamental to obtaining accurate LPC measurements. Blood should be collected after a 12-14 hour fast to avoid alimentary hyperlipemia, which significantly distorts results. The use of calcium-chelating anticoagulants such as EDTA or citrate requires careful consideration as they can cause calcium-dependent formation or degradation of certain lipid classes ex vivo. Preventing in vitro activation of lipases and other enzymes is critical, as LPC concentrations can change rapidly following blood collection [1].
Sample stability represents another crucial factor in LPC analysis. Long-term storage of plasma at room temperature leads to significant increases in LPC and other lysophospholipids through the breakdown of ester bonds in phosphatidylcholines. The number of freeze-thaw cycles should be minimized as they significantly alter lipid metabolite profiles. For unstable compounds including certain LPC species, the addition of antioxidant preservatives such as butylated hydroxytoluene (BHT) is recommended to prevent oxidative processes during extraction. For optimal stability, samples should be stored at -80°C, as some oxylipins and related metabolites demonstrate instability even at -20°C [1].
The choice of extraction method depends on several factors including the sample matrix, target LPC species, and analytical instrumentation. The table below summarizes the primary extraction approaches used in LPC research:
Table 1: Comparison of LPC Extraction Methods for Different Sample Types
| Method | Principle | Recommended Solvents | Optimal Sample Types | Recovery Efficiency |
|---|---|---|---|---|
| Protein Precipitation | Protein denaturation and release of bound lipids | IPA:chloroform (9:1), acetonitrile, methanol | Plasma, serum for targeted LC-MS | High for most LPC species |
| Liquid-Liquid Extraction | Partitioning based on solubility differences | Methanol/chloroform (1:2), methyl tert-butyl ether | Serum, tissue homogenates | Comprehensive lipid coverage |
| Solid-Phase Extraction | Selective retention based on chemical properties | C18, silica columns with methanol/chloroform elution | Purification of specific LPC classes | High purity, possible selective loss |
For most lipidomic applications where comprehensive profiling is desired, liquid-liquid extraction methods provide the most robust recovery across diverse LPC species. The modified Bligh-Dyer approach using methanol/chloroform systems effectively extracts LPC while precipitating proteins. For high-throughput targeted analyses, protein precipitation with isopropanol:chloroform (9:1) has demonstrated excellent recovery for LPC species with minimal matrix effects [2] [1].
Table 2: Step-by-Step LPC Extraction Protocol from Serum/Plasma
| Step | Procedure | Parameters | Critical Notes |
|---|---|---|---|
| 1. Thawing | Slowly thaw samples on ice | 0-4°C for 60-90 minutes | Avoid rapid thawing at room temperature |
| 2. Aliquoting | Transfer 100 μL serum to glass tube | Use glass vials throughout | Plastic can adsorb certain LPC species |
| 3. Internal Standard | Add appropriate deuterated LPC standards | 10-50 ng depending on expected levels | Essential for quantification |
| 4. Protein Precipitation | Add 1000 μL methanol/chloroform (1:2) | Vortex 30 sec, incubate 10 min on ice | Maintain 1:10:5 sample:solvent ratio |
| 5. Phase Separation | Centrifuge at 14,000 × g for 15 min | 4°C | Lower organic layer contains lipids |
| 6. Collection | Transfer lower organic phase to new tube | Avoid aqueous interface | Use glass Pasteur pipettes |
| 7. Drying | Evaporate under nitrogen stream | 30-40°C water bath | Do not over-dry; reconstitute immediately |
| 8. Reconstitution | Resuspend in 120 μL 100% methanol | Vortex 60 sec, sonicate 30 sec | Compatible with LC-MS mobile phase |
The extraction protocol above has been optimized specifically for LPC recovery from serum and plasma samples. The methanol/chloroform system provides efficient protein precipitation while maintaining the stability of LPC species throughout the extraction process. The inclusion of deuterated internal standards (such as LPC(17:0) or other odd-chain species not typically found in biological samples) is critical for accurate quantification and accounts for variations in extraction efficiency and matrix effects [2].
For liquid chromatography separation, utilize a ZORBAX Eclipse Plus C18, RRHD, 2.1 × 100 mm, 1.8 μm column or equivalent reversed-phase column. Maintain the sample reservoir at 4°C and the column oven at 55°C to ensure retention time stability. The recommended mobile phase consists of: Mobile Phase A - 10 mM ammonium acetate in 0.1% aqueous formic acid; Mobile Phase B - 0.1% formic acid with 10 mM ammonium acetate in acetonitrile/isopropyl alcohol (50:50). Employ the following gradient elution at a flow rate of 0.35 mL/min: 0-2.0 min, 35% to 80% B; 2.0-7.0 min, 80% to 100% B; 7.0-14.0 min, 100% B; followed by column re-equilibration with 35% B for 5-7 minutes [2].
For mass spectrometric detection, positive electrospray ionization (ESI+) parameters should be optimized as follows: dry gas temperature 300°C, dry gas flow rate 5 L/min, nebulizer pressure 45 psi, sheath gas temperature 250°C, sheath gas flow rate 11 L/min, capillary voltage 3500 V, and nozzle voltage 500 V. Data acquisition in precursor ion scan mode monitoring for m/z 184.1 (phosphocholine head group) provides selective detection of LPC species. Alternatively, multiple reaction monitoring (MRM) transitions can be established for specific LPC species of interest for enhanced sensitivity in targeted applications [2].
Figure 1: Complete workflow for LPC sample preparation and analysis from biological samples
The demyelinating properties of LPC have been extensively utilized in neuroscience research to create experimental models of multiple sclerosis and other demyelinating disorders. The injection of 1% lysolecithin in phosphate-buffered saline into the spinal cord white matter or corpus callosum of experimental animals produces well-characterized demyelinating lesions. This model recapitulates key features of human demyelinating diseases, including macrophage/microglial infiltration, reactive astrogliosis, axonal injury, and subsequent remyelination processes. The procedure involves surgical exposure of the spinal cord, careful removal of the dura mater, and stereotactic injection of 0.5-1.0 μL of 1% LPC solution into specific white matter tracts [3].
The lysolecithin-induced demyelination model offers several advantages for studying remyelination mechanisms and screening potential therapeutic compounds. The lesion evolves predictably over several weeks, with evidence of remyelination beginning between 7-10 days post-injection in rodent models. This temporal progression allows researchers to investigate both the degenerative and regenerative phases of demyelinating disorders. Recent adaptations of this model in zebrafish larvae (0.875% LPC injections in 4-6 days post-fertilization specimens) enable real-time visualization of demyelination and remyelination processes in living organisms, providing unprecedented insight into the cellular dynamics of these processes [4].
LPC profiling has gained significant attention in obesity research and metabolic studies due to alterations in LPC species associated with insulin resistance, inflammation, and lipid metabolism disorders. Sample preparation for LPC analysis in obesity research requires special considerations as obese subjects typically demonstrate much higher lipid accumulation and significant alterations in various lipid classes compared to non-obese individuals. The increased abundance of certain lipid species may necessitate modifications to standard extraction protocols, including adjustments in sample-to-solvent ratios to maintain linearity of detection [1].
In obesity studies, LPC species demonstrate distinct patterns based on their fatty acyl composition. Research indicates that LPCs containing saturated fatty acids (particularly C16:0) often show positive associations with insulin resistance and inflammatory markers, while LPCs containing polyunsaturated fatty acids (such as C20:4) frequently exhibit inverse correlations with metabolic disease parameters. These composition-dependent relationships underscore the importance of species-specific LPC quantification rather than total LPC measurements in metabolic research. Proper sample handling is particularly critical in obesity studies as the altered lipid milieu may affect LPC stability and necessitate the use of protease inhibitor cocktails when simultaneous analysis of protein hormones is planned [5] [1].
Table 3: Troubleshooting Guide for LPC Sample Preparation
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low LPC recovery | Incomplete protein precipitation, inefficient extraction | Increase solvent:sample ratio, add acidic conditions | Validate recovery with internal standards |
| Matrix effects | Co-eluting compounds, ion suppression | Improve chromatographic separation, use SPE cleanup | Dilute sample extracts, matrix-matched calibration |
| Species interconversion | Enzymatic activity, improper storage | Immediate processing, enzyme inactivation | Store at -80°C, minimize thaw cycles |
| Oxidation of PUFAs | Oxygen exposure, metal catalysts | Add antioxidants (BHT), work under inert atmosphere | Use degassed solvents, chelating agents |
| Inconsistent results | Variable extraction efficiency, evaporation differences | Standardize timing, use automated systems | Implement robust SOPs, quality control samples |
Comprehensive method validation is essential for generating reliable LPC data. Key validation parameters should include extraction efficiency (determined using deuterated internal standards), matrix effects (evaluated through post-extraction spiking experiments), linearity (typically demonstrated over 2-3 orders of magnitude), precision (both intra-day and inter-day variability <15%), and accuracy (85-115% recovery of spiked standards). The limit of quantification should be established based on signal-to-noise ratio >10:1 with precision and accuracy meeting acceptance criteria [2] [1].
For longitudinal studies where sample analysis occurs over extended periods, implementation of a quality control strategy is critical. This should include system suitability tests, periodic analysis of quality control pools at low, medium, and high concentrations, and monitoring of internal standard response stability. Batch-to-batch normalization using quality control samples helps minimize analytical drift and ensures data consistency throughout the study. Documentation of sample history including freeze-thaw cycles and storage duration is essential for interpreting potential pre-analytical variations in LPC measurements [1].
The sample preparation protocols detailed in these application notes provide robust methodologies for LPC analysis across diverse research applications. The critical importance of pre-analytical factors cannot be overstated, as improper sample collection, handling, or storage can profoundly alter LPC profiles and compromise data quality. The extraction method should be selected based on specific research objectives, with liquid-liquid extraction using methanol/chloroform systems providing comprehensive recovery for most untargeted lipidomic applications, while protein precipitation approaches may suffice for targeted analyses with internal standardization.
The versatility of LPC analysis is evident in its applications spanning from fundamental neuroscience research using demyelination models to clinical metabolic studies investigating obesity and related disorders. In all cases, attention to methodological details—including standardized protocols, proper quality control measures, and thorough method validation—ensures generation of reliable, reproducible data. As research continues to elucidate the diverse biological functions of specific LPC species, these sample preparation frameworks provide the foundation for accurate LPC quantification advancing our understanding of these biologically active lipids in health and disease.
1-Stearoyl-sn-glycero-3-phosphocholine is a lysophospholipid widely utilized in research for constructing model membranes and drug delivery systems due to its emulsifying properties and role in membrane dynamics [1]. It appears as a white to off-white solid and requires storage at temperatures below -10°C to maintain stability [1].
A critical first step in liposome development is the accurate quantification of lipid components. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a rapid and effective method for this purpose, as it does not require lipid extraction and can simultaneously quantify various lipids [2].
Table 1: HPLC-ELSD Method Parameters for Lipid Quantification (adapted from [2])
| Parameter | Description | Note |
|---|---|---|
| Detector | Evaporative Light Scattering Detector (ELSD) | Suitable for lipids without chromophores. |
| Mobile Phase | Gradient elution (e.g., chloroform, methanol, isopropyl alcohol with modifiers like TFA) | Gradient is often required for separation of lipid classes. |
| Linear Range | R² > 0.993 for tested lipids (DMPC, Cholesterol, DDA, TDB) | Demonstrates excellent method consistency. |
| Limit of Quantification (LOQ) | Varies by lipid; example: Cholesterol ~0.80 mg/mL | Method offers high sensitivity. |
The following workflow outlines the key steps for preparing and calibrating the size of liposomes containing S-lyso-PC. This process integrates common laboratory techniques such as lipid film hydration and extrusion [3].
The diagram below illustrates the complete workflow from lipid preparation to final analysis:
1. Lipid Film Hydration [2]
2. Size Calibration via Extrusion or Homogenization [3]
Lysophosphatidylcholines (LPCs) are biologically active phospholipids that play critical roles in various cellular functions, including immune response modulation, cell signaling, and inflammatory processes. These lipids are generated through the hydrolysis of phosphatidylcholines (PCs) by enzymes such as phospholipase A₂ or through the action of lecithin-cholesterol acyltransferase in plasma. The quantitative analysis of LPC species is particularly important in pharmaceutical development because they represent key degradation products in phospholipid-containing formulations such as liposomes, emulsions, and other drug delivery systems. The accumulation of LPC in pharmaceutical products can significantly impact their stability and safety, potentially leading to changes in membrane integrity, drug release profiles, and even toxic effects in biological systems.
The separation and quantification of LPC molecular species present significant analytical challenges due to their structural diversity, including differences in fatty acyl chain length, degree of unsaturation, and the isomeric position (sn-1 or sn-2) of the acyl group on the glycerol backbone. Furthermore, LPCs lack strong chromophores, making their detection using conventional UV spectroscopy difficult. These challenges necessitate the development of robust, sensitive, and selective chromatographic methods that can adequately resolve complex LPC mixtures from their precursor phospholipids and other degradation products. The regulatory emphasis on comprehensive stability testing for lipid-based pharmaceuticals, as evidenced by FDA guidance documents, further underscores the need for validated analytical methods that can accurately monitor LPC formation throughout product shelf-life.
The analysis of lysophosphatidylcholines has been accomplished using various HPLC approaches, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as the required sensitivity, specificity, sample complexity, and available instrumentation. The three primary HPLC modes used for LPC separation include reversed-phase, normal-phase, and liquid chromatography coupled with mass spectrometry, with detection options ranging from UV and evaporative light scattering to mass spectrometric detection.
Table 1: Comparison of HPLC Methods for Lysophosphatidylcholine Separation
| Method Type | Separation Mechanism | Detection | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | Hydrophobicity of acyl chains | UV (203-205 nm), MS/MS | Separation of molecular species by chain length and unsaturation [1] [2] | High resolution of molecular species; Compatibility with MS | Limited chromophore detection; Low sensitivity for UV detection |
| Normal-Phase HPLC | Polarity of head groups | ELSD | Class separation of phospholipids and degradation products [3] | Excellent for lipid class separation; No derivatization needed | Limited molecular species separation |
| LC-MS/MS | Hydrophobicity + mass analysis | Mass spectrometry (MRM) | Quantitative analysis of specific LPC species in biological samples [4] | High sensitivity and specificity; Absolute quantification | Expensive instrumentation; Complex method development |
The quantitative performance of HPLC methods for LPC analysis has been extensively characterized across multiple studies, with key metrics including linearity range, detection limits, and precision measurements. These parameters establish the suitability of each method for specific applications, from quality control in pharmaceutical formulations to trace analysis in complex biological matrices.
Table 2: Performance Metrics of HPLC Methods for LPC Analysis
| Method | Linear Range | Detection Limit | Quantification Limit | Precision (RSD%) | Analysis Time |
|---|---|---|---|---|---|
| NP-HPLC-ELSD [3] | LPC: 0.6-5.0 µg (r²=0.9966) | 0.04 µg | 0.1 µg | <5% | 25 min |
| LC-MS/MS [4] | Not specified | Significantly lower than HPLC-UV | Not specified | High precision for biological samples | ~15 min |
| RP-HPLC-UV [1] | Correlation with phosphorus assay (r=0.994) | Not specified | Not specified | Not specified | 40-50 min |
Materials and Reagents: High-purity L-α-lysophosphatidylcholine standards (palmitoyl 16:0, stearoyl 18:0, oleoyl 18:1), HPLC-grade chloroform, methanol, acetonitrile, water, ammonium hydroxide, formic acid, and triethylamine should be obtained from reputable suppliers. For pharmaceutical preparation analysis, drug products containing LPC (e.g., liposomal formulations) are required.
Mobile Phase Preparation:
Normal Phase HPLC-ELSD Method:
Table 3: Gradient Elution Program for Normal Phase HPLC-ELSD
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Mobile Phase C (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 5 | 0 | 100 | 0 |
| 10 | 0 | 0 | 100 |
| 16 | 0 | 0 | 100 |
| 21 | 0 | 100 | 0 |
| 25 | 100 | 0 | 0 |
Reversed Phase LC-MS/MS Method:
Sample Preparation for Pharmaceutical Formulations:
The development of a robust HPLC method for LPC analysis requires a systematic approach that begins with a clear definition of analytical goals and proceeds through iterative optimization cycles. The process can be divided into distinct phases: method scouting, selectivity optimization, system parameter optimization, and validation planning. This structured approach ensures that the final method is fit for its intended purpose, whether for research applications or regulated quality control environments.
Figure 1: HPLC Method Development Workflow for LPC Analysis
The optimization of HPLC methods for LPC separation requires careful consideration of several critical parameters that significantly impact selectivity, efficiency, and robustness. Understanding the relative influence of each parameter allows for efficient method development with minimal experimental iterations. The most impactful factors include stationary phase chemistry, mobile phase composition, and for reversed-phase separations, pH and organic modifier selection.
Stationary Phase Selection: The choice of column chemistry profoundly impacts the separation of LPC molecular species and isomers. For reversed-phase separations, C8 columns provide an excellent balance between retention and analysis time for LPC species, while C18 columns offer stronger retention for more hydrophobic molecular species. The separation of sn-1 and sn-2 LPC isomers has been successfully achieved using reversed-phase columns, with sn-2 isomers consistently eluting before their sn-1 counterparts [1] [2]. For normal-phase separations, silica columns effectively separate phospholipid classes based on polarity differences, with LPC eluting after PC but before free fatty acids [3].
Mobile Phase Optimization: The composition of the mobile phase significantly influences retention and selectivity in LPC separations. In reversed-phase systems, the organic modifier type (acetonitrile vs. methanol) affects both solvent strength and selectivity, with acetonitrile generally providing better resolution of molecular species. The addition of modifiers such as triethylamine (0.02%) and glacial acetic acid (0.04%) to methanol-water mobile phases improves peak symmetry and separation efficiency for LPC in pharmaceutical preparations [5]. For normal-phase separations, carefully designed gradient programs incorporating chloroform, chloroform-methanol mixtures, and alkaline chloroform-methanol-water combinations successfully resolve PC, LPC, and FFA within 25 minutes [3].
Detection Considerations: The lack of strong chromophores in LPC molecules necessitates careful selection of detection methods. UV detection at 203-205 nm capitalizes on the weak absorbance of the carbon-carbon double bonds in unsaturated fatty acyl chains, but suffers from limited sensitivity and solvent compatibility issues. Evaporative light scattering detection (ELSD) provides universal detection independent of chromophores, enabling gradient elution with excellent sensitivity for LPC [3]. For the highest sensitivity and specificity, particularly in biological matrices, mass spectrometric detection with multiple reaction monitoring (MRM) offers unambiguous identification and quantification of individual LPC species [4].
The validation of HPLC methods for LPC analysis should follow established regulatory guidelines such as ICH Q2(R1) to ensure the methods are fit for their intended purpose in pharmaceutical quality control. The validation process demonstrates that the analytical method consistently produces reliable results when applied to the analysis of pharmaceutical formulations. The key validation parameters include specificity, accuracy, precision, linearity, range, detection and quantification limits, and robustness.
Specificity: The method must demonstrate baseline separation of LPC from other phospholipid components, including phosphatidylcholine and its degradation products. For stability-indicating methods, the method should resolve LPC from forced degradation products generated under stress conditions (hydrolytic, oxidative, thermal). Mass spectrometric detection or ELSD with characteristic retention times are preferred to demonstrate specificity, as UV detection provides limited structural information [3].
Accuracy and Precision: Accuracy should be established using spiked recovery experiments in placebo formulations or matrix-matched standards. Recovery values should typically fall between 95-105% for pharmaceutical quality control methods. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability). For LPC quantification, the relative standard deviation (RSD) for repeatability should not exceed 5% [3] [6].
Linearity and Range: The linearity of the detector response for LPC should be established across the anticipated concentration range, typically from 50% to 150% of the target concentration. For HPLC-ELSD methods, the response for LPC is often non-linear and may require logarithmic transformation or power function regression. The correlation coefficient (r²) should be ≥0.995 for quantitative methods [3].
Robustness: The method should be tested for its resilience to small, deliberate variations in method parameters such as mobile phase composition (±2-3%), pH (±0.2 units), column temperature (±2-3°C), and flow rate (±5-10%). Robustness testing helps establish system suitability criteria and defines allowable adjustments for method maintenance [7] [6].
Poor Peak Shape: Tailing peaks for LPC are often observed in reversed-phase systems. This can be mitigated by adding triethylamine (0.02-0.1%) to the mobile phase to mask silanol interactions, or by using specially end-capped columns designed for basic compounds [5].
Retention Time Drift: In normal-phase systems using chloroform-based mobile phases, retention time drift can occur due to water absorption from the atmosphere. Use of sealed mobile phase reservoirs and inclusion of a water scavenger (such as molecular sieves) in solvent storage bottles can improve retention time stability [3].
Low Sensitivity in UV Detection: When using UV detection at low wavelengths (203-205 nm), sensitivity limitations may occur. Consider switching to ELSD detection or derivatization approaches (such as incorporation of chromophores) to enhance detectability. For LC-MS/MS applications, optimization of the electrospray ionization conditions and selection of appropriate MRM transitions can significantly improve sensitivity [4].
Incomplete Separation of Isomers: The separation of sn-1 and sn-2 LPC isomers requires optimized mobile phase conditions and appropriate column temperature control. Isomer resolution improves at lower temperatures (20-25°C) in reversed-phase systems, and the use of longer columns or smaller particle sizes may be necessary for complete baseline separation [1] [2].
The accurate separation and quantification of lysophosphatidylcholines is essential for the development and quality control of phospholipid-containing pharmaceutical products. The HPLC methods described in these application notes provide robust approaches for LPC analysis, ranging from normal-phase HPLC-ELSD for lipid class separation to reversed-phase LC-MS/MS for specific molecular species quantification. The selection of an appropriate method should be guided by the specific analytical requirements, including the need for isomer separation, sensitivity demands, and available instrumentation. By following the systematic method development workflow and validation approaches outlined in this document, researchers can establish reliable analytical methods that support the development of safe and effective pharmaceutical products containing phospholipid components.
This compound (C26H54NO7P, MW 523.68) is a synthetic phospholipid extensively utilized in membrane biophysics and biochemistry research due to its well-defined molecular structure and predictable phase behavior [1]. This lipid features a stearoyl fatty acid chain (C18:0, fully saturated) attached to the sn-1 position of the glycerol backbone, connected to a phosphocholine headgroup. This molecular architecture makes it particularly valuable for investigating fundamental membrane properties including fluidity, phase behavior, lipid-protein interactions, and membrane permeability. The saturated nature of its stearoyl chain promotes more ordered membrane phases compared to unsaturated lipids, significantly influencing membrane rigidity, thickness, and lateral organization [2].
Membrane fluidity represents a critical biophysical parameter governing numerous cellular processes, including signal transduction, molecular trafficking, and membrane protein function. The incorporation of this compound into model membranes allows researchers to systematically investigate how saturated phospholipids modulate these processes by altering membrane physical properties [1] [3]. Furthermore, this lipid serves as a key component in therapeutic applications, particularly in lipid nanocarrier design, where membrane fluidity directly impacts drug delivery efficiency and cellular targeting [4]. These application notes provide comprehensive methodologies and protocols for utilizing this compound in membrane fluidity studies, with detailed experimental procedures, data analysis frameworks, and practical implementation guidelines.
This compound possesses specific chemical properties that make it exceptionally suitable for membrane studies. As a synthetic phospholipid with defined acyl chain composition, it provides consistency and reproducibility in experimental systems, unlike natural lipid extracts with heterogeneous compositions. The fully saturated stearoyl chain (18:0) lacks double bonds, resulting in straight-chain geometry that promotes tight packing with adjacent lipids, increased van der Waals interactions, and higher transition temperatures compared to unsaturated analogues [1] [2]. The phosphocholine headgroup is zwitterionic at physiological pH, contributing to hydrogen bonding capacity with aqueous environments while maintaining overall charge neutrality.
Table 1: Molecular Specifications of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Systematic Name | This compound | Standardized nomenclature for reproducibility |
| CAS Number | 19420-57-6 | Exact chemical identification |
| Molecular Formula | C26H54NO7P | Molecular composition and elemental analysis |
| Molecular Weight | 523.68 g/mol | Stoichiometric calculations |
| Acyl Chain Configuration | Saturated stearoyl (C18:0) at sn-1 position | Promotes membrane ordering and rigidity |
| Headgroup Type | Phosphocholine | Zwitterionic, biologically relevant headgroup |
| Physical Form (pure) | White solid | Handling and storage considerations |
| Solubility | Chloroform, methanol, aqueous buffers (vesicles) | Sample preparation methodology |
This phospholipid serves multiple research purposes in membrane science. In basic membrane biophysics, it functions as a key component in model membranes for investigating lipid bilayer structure, dynamics, and organization. The saturated nature of its acyl chain makes it particularly valuable for studying phase separation phenomena and domain formation in lipid bilayers [2]. In therapeutic development, this compound contributes to lipid nanocarrier formulations, where its saturated chain promotes membrane stability and modulates drug release kinetics [4]. Additionally, it serves as a critical substrate in enzyme kinetics studies for phospholipases and other lipid-modifying enzymes, providing a well-defined molecular structure for mechanistic investigations [1].
The biological significance of saturated phospholipids like this compound extends to their role in cellular signaling pathways and membrane architecture maintenance. Research indicates that changes in membrane lipid composition, including the saturation level of constituent phospholipids, can profoundly affect cellular processes such as vesicle trafficking, signal transduction, and receptor function [1]. In pathological contexts, alterations in membrane saturation levels have been implicated in various diseases, making this lipid relevant for studying membrane-related dysfunction and developing therapeutic interventions through Membrane Lipid Therapy approaches [3].
The obstructed lateral diffusion of phospholipids and membrane proteins can be quantitatively studied using wide-field single-molecule fluorescence microscopy. This approach provides direct visualization and tracking of individual molecules in model membranes containing this compound, allowing researchers to characterize how this saturated lipid influences molecular mobility [5].
Protocol Steps:
Sample Preparation: Create planar polymer-tethered bilayers incorporating this compound with well-controlled concentrations of tracer molecules (e.g., TRITC-DHPE for lipids, fluorescently labeled bacteriorhodopsin for proteins). The polymer-tethered system provides mechanical stability while maintaining natural lipid mobility [5].
Microscopy Setup: Utilize an inverted epifluorescence microscope equipped with high-sensitivity EMCCD cameras, appropriate filter sets for your fluorophores, and high-numerical-aperture objectives (60× or 100×). Maintain temperature control at 23±0.5°C throughout imaging.
Data Acquisition: Capture image sequences at 10-50 ms frame rate for 1,000-10,000 frames using low excitation intensity (0.1-1 kW/cm²) to minimize photobleaching while maintaining sufficient signal-to-noise ratio for single-molecule detection.
Single-Particle Tracking: Process acquired movies using tracking algorithms (e.g., TrackMate, uTrack) to extract molecular trajectories. Apply appropriate filtering to eliminate stationary molecules and blinking artifacts.
Diffusion Analysis: Calculate mean square displacement (MSD) for each trajectory: MSD(τ) = ⟨[r(t+τ) - r(t)]²⟩, where r(t) is the position at time t, and τ is the time lag. Categorize diffusion behavior (normal, anomalous, confined) based on MSD versus τ relationship [5].
The following workflow diagram illustrates the experimental process for single-molecule tracking studies:
This method determines the penetration depth of proteins like 5-lipoxygenase into lipid membranes containing this compound by quantifying quenching of intrinsic tryptophan fluorescence by brominated lipids. The approach provides molecular-level insights into how membrane fluidity influences protein-membrane interactions [6].
Protocol Steps:
Brominated Lipid Preparation: Incorporate brominated lipid analogues (e.g., 1-palmitoyl-2-(6,7-dibromostearoyl)-sn-glycero-3-phosphocholine) at 10-20 mol% into vesicles containing this compound. Bromine atoms at different positions along the acyl chain enable depth-dependent quenching measurements.
Vesicle Formation: Prepare large unilamellar vesicles (LUVs, 100 nm diameter) using extrusion through polycarbonate membranes. Confirm vesicle size and homogeneity using dynamic light scattering.
Fluorescence Measurements: Record tryptophan fluorescence spectra (excitation 280 nm, emission 300-400 nm) of the protein (e.g., 5-LO) in the presence and absence of brominated lipids. Use protein concentration of 0.1-0.5 μM and lipid concentration of 0.5-1 mM.
Quenching Analysis: Calculate quenching efficiency using F/F₀, where F is fluorescence intensity with brominated lipids and F₀ is intensity with non-brominated lipids. Compare quenching profiles for bromine atoms at different acyl chain positions to determine insertion depth [6].
Fluidity Correlation: Correlate quenching efficiency with membrane fluidity parameters determined independently from fluorescence anisotropy measurements.
Molecular dynamics (MD) simulations provide atomic-level insights into how this compound influences membrane properties. These computational approaches can guide experimental design by predicting how changes in lipid composition affect membrane fluidity, thickness, and organization [2].
Protocol Steps:
System Setup: Construct membrane bilayer models containing this compound using molecular building software (e.g., CHARMM-GUI, Packmol). Include appropriate proportions of other lipids (e.g., sphingolipids, sterols) to match biological systems of interest.
Force Field Selection: Employ specialized lipid force fields (e.g., Slipids, Lipid14, CHARMM36) that accurately capture lipid-lipid and lipid-water interactions.
Simulation Parameters: Run simulations using GROMACS, NAMD, or similar packages with periodic boundary conditions, particle mesh Ewald electrostatics, and constant temperature (303 K) and pressure (1 atm) maintained using Nosé-Hoover thermostat and Parrinello-Rahman barostat.
Trajectory Analysis: Calculate key membrane parameters including:
Experimental Validation: Compare simulation predictions with experimental results from fluorescence anisotropy, diffraction, or NMR measurements to validate computational models [2].
Comprehensive analysis of experimental data enables researchers to extract quantitative parameters that characterize membrane fluidity and organization. The following table summarizes key measurables and their interpretation in the context of this compound-containing membranes:
Table 2: Membrane Phase Behavior and Diffusion Parameters with this compound
| Parameter | Experimental Method | Typical Values with this compound | Biological Interpretation |
|---|---|---|---|
| Gel-to-fluid transition temperature | Differential scanning calorimetry | Varies with composition: 35-55°C | Indicates thermal stability of membrane domains |
| Area per lipid (APL) | Molecular dynamics simulations [2] | Decreases with increasing this compound content | Reflects molecular packing density |
| Membrane thickness | X-ray diffraction, MD simulations [2] | Increases with this compound concentration | Impacts transmembrane protein function |
| Lateral diffusion coefficient (D) | Single-molecule tracking [5] | Decreases with obstacle concentration | Affects molecular encounter rates |
| Anomalous diffusion exponent | Single-molecule tracking MSD analysis [5] | Increases toward 1 with obstacles | Induces subdiffusion behavior |
| Tryptophan quenching efficiency | Depth-dependent fluorescence quenching [6] | Higher in fluid membranes | Reflects protein penetration capability |
Analysis of lateral diffusion data reveals how this compound influences molecular mobility in membranes. The mean square displacement (MSD) analysis from single-particle tracking follows the relationship: MSD(τ) = 4Dτ^α, where D is the diffusion coefficient, τ is the time lag, and α is the anomalous diffusion exponent. For normal diffusion, α = 1, while α < 1 indicates anomalous subdiffusion [5].
In systems with this compound, researchers typically observe a concentration-dependent transition from normal to anomalous diffusion as the proportion of this saturated lipid increases. This transition reflects the growing obstruction effect imposed by the more ordered domains formed by this compound molecules. At lower concentrations, tracer molecules (both lipids and proteins) exhibit normal diffusion, while at higher concentrations, the increasing obstacle density restricts long-range mobility, resulting in anomalous subdiffusion [5]. This behavior has significant implications for cellular processes reliant on molecular diffusion, including signal transduction and molecular assembly.
The percolation threshold—the critical obstacle concentration at which long-range connectivity is lost—differs between lipid and protein tracers, with proteins typically exhibiting higher thresholds due to their larger size and potentially different interactions with obstacles. Data analysis using a free area model of obstructed lipid diffusion indicates that phospholipids and tethered lipids interact primarily through hard-core repulsion, without significant attractive or specific interactions [5].
Table 3: Diffusion Coefficients and Anomalous Exponents in Obstructed Membranes
| Tracer Molecule | Obstacle Concentration | Diffusion Coefficient (D) [μm²/s] | Anomalous Exponent (α) | Interpretation |
|---|---|---|---|---|
| TRITC-DHPE (lipid) | Low (below percolation) | 1.5 - 3.0 | 1.0 | Normal diffusion regime |
| TRITC-DHPE (lipid) | Medium (near percolation) | 0.5 - 1.5 | 0.7 - 0.9 | Transition regime |
| TRITC-DHPE (lipid) | High (above percolation) | < 0.5 | < 0.7 | Anomalous subdiffusion |
| Bacteriorhodopsin (protein) | Low (below percolation) | 0.8 - 1.5 | 1.0 | Normal diffusion regime |
| Bacteriorhodopsin (protein) | Medium (near percolation) | 0.3 - 0.8 | 0.8 - 0.9 | Transition regime |
| Bacteriorhodopsin (protein) | High (above percolation) | < 0.3 | < 0.8 | Anomalous subdiffusion |
The concept of Membrane Lipid Therapy involves regulating membrane composition through drug administration to revert pathological processes by re-adapting cell membrane structure. This compound serves as a valuable tool in this emerging therapeutic approach by modulating membrane physical properties [3].
Case Study: Modulating 5-Lipoxygenase Activity Through Membrane Fluidity
5-Lipoxygenase (5-LO) selectively binds to nuclear membranes and catalyzes the conversion of arachidonic acid to leukotrienes, potent mediators of inflammation and allergy. Research demonstrates that membrane fluidity is a key modulator of membrane binding, penetration, and activity of 5-LO. Specifically:
These findings suggest that membrane fluidity manipulation using specific lipid compositions, including strategic incorporation of this compound to reduce fluidity, may offer therapeutic opportunities for modulating inflammatory responses.
Lipid nanocarriers functionalized with activating antibodies serve as artificial antigen-presenting cells (aAPCs) for T cell immunotherapy. The melting transition temperature of lipid nanocarriers, which is directly influenced by the incorporation of saturated lipids like this compound, significantly impacts their effectiveness in T cell activation [4].
Case Study: Optimizing Lipid Nanocarrier Melting Transition
Recent research has demonstrated a correlation between T cell activation efficiency and proximity of the melting transition temperature of the lipid nanocarrier to the experimental temperature (37°C). This relationship:
The following diagram illustrates the relationship between membrane properties and T cell activation efficiency in nanocarrier design:
Vesicle Heterogeneity: When preparing model membranes containing this compound, inconsistent vesicle size and lamellarity can compromise experimental results. Solution: Implement rigorous extrusion protocols (typically 11-21 passes through 100 nm polycarbonate membranes) and verify size distribution by dynamic light scattering [6].
Phase Separation Artifacts: High concentrations of this compound may promote domain formation that doesn't reflect biological membranes. Solution: Include appropriate proportions of unsaturated lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and cholesterol to maintain physiological relevance while studying saturation effects [2].
Photobleaching in Single-Molecule Tracking: Excessive fluorophore degradation during prolonged imaging sessions. Solution: Utilize oxygen-scavenging systems (e.g., glucose oxidase/catalase) and reducing agents (e.g., Trolox) in imaging buffers to extend fluorophore lifetime [5].
Incomplete Quenching in Depth Measurements: Brominated lipids may not provide sufficient quenching for deeply buried tryptophans. Solution: Combine multiple quenching approaches (e.g., spin-label quenching, acrylamide quenching) for comprehensive depth analysis [6].
Diffusion Coefficient Validation: Verify calculated diffusion coefficients using multiple complementary methods (e.g., fluorescence recovery after photobleaching) to ensure accuracy across different temporal and spatial scales.
Membrane Fluidity Standards: Include control membranes with known fluidity parameters (e.g., DOPC for fluid membranes, DPPC for gel-phase membranes) in each experiment to calibrate measurements and enable cross-experiment comparisons.
Temperature Control: Maintain precise temperature regulation (±0.1°C) during fluidity measurements, as lipid phase behavior exhibits strong temperature dependence, particularly near transition temperatures.
Computational-Experimental Correlation: Validate molecular dynamics simulation predictions with experimental data for key parameters (membrane thickness, area per lipid) before extrapolating to novel compositions [2].
The comprehensive application notes and protocols presented here demonstrate the utility of this compound as a valuable tool for investigating membrane fluidity and its functional consequences. The saturated nature of this phospholipid makes it particularly suitable for studying how acyl chain ordering influences membrane organization, dynamics, and function. The experimental approaches outlined—including single-molecule tracking, depth-dependent fluorescence quenching, and molecular dynamics simulations—provide complementary insights into membrane properties at different spatial and temporal scales.
Emerging research directions highlight the importance of membrane physical properties in therapeutic applications, particularly in lipid nanocarrier design for immunotherapy and Membrane Lipid Therapy approaches for various diseases. The demonstrated relationship between melting transition temperature and T cell activation efficiency [4] suggests new design principles for therapeutic nanoparticles that optimize membrane physical state rather than solely focusing on biochemical specificity. Similarly, the ability of 5-lipoxygenase to sense membrane fluidity [6] reveals how proteins may exploit membrane physical properties for regulatory control, suggesting novel targeting strategies for inflammatory conditions.
Future research with this compound and related lipids should explore more complex, multi-component membranes that better replicate biological complexity, including asymmetric lipid distributions, heterogeneous domain formation, and interactions with membrane proteins. Additionally, advancing technologies for monitoring membrane properties in living cells will enhance our understanding of how saturated lipids function in physiological and pathological contexts.
What is the Power Function Value (PFV) in CAD? The Power Function Value (PFV) is a software-based algorithm used to linearize the detector's response to analyte concentration [1] [2]. The raw CAD signal is non-linear because it depends on the surface area of the aerosol particles rather than their mass [2]. Applying an optimized PFV transforms the signal, making it more suitable for quantitative analysis by improving linearity, signal-to-noise ratio, and area reproducibility [2] [3].
Why is PFV optimization critical for LPC analysis? Optimizing the PFV is particularly important for LPCs because they often lack a strong UV chromophore, making CAD an ideal detection technique [4]. A properly optimized PFV ensures uniform response factors between different LPC species, which is essential for accurate quantification in complex phospholipid formulations [4].
The optimized method works on one instrument but not another. Why? System-specific PFV optimization is necessary. Research shows that even for identical instrument models, the optimum PFV must be determined and set for each individual CAD detector to achieve correct performance [4]. Differences can arise from variations in nebulizer performance, detector aging, or other intrinsic hardware parameters.
This protocol, adapted from research, streamlines the process of finding the optimum PFV with minimal experimentation [2] [3].
Step-by-Step Method:
log(area)PFV=x = constant × log(area)PFV=1 + constant [2].The following workflow summarizes this process:
Table: Key Advantages of the PFV Modeling Approach
| Advantage | Description |
|---|---|
| Reduced Experimentation | Determines optimum PFV from a single data set acquired at PFV=1 [2]. |
| GMP/GLP Compliance | Avoids external data transformation; all processing done within vendor software [2] [3]. |
| Improved Performance | Yields a more linear response, better signal-to-noise, and superior area reproducibility [2]. |
This protocol is based on a study that developed a reverse-phase liquid chromatography (RPLC)-CAD method for LPCs in a phospholipid formulation [4].
Step-by-Step Method:
Table: Summary of Key Parameters for LPC Analysis via RPLC-CAD
| Parameter | Recommendation / Consideration | Purpose / Rationale |
|---|---|---|
| Column Chemistry | Core-shell, polar-embedded | Provides selectivity for separating LPC isomers [4]. |
| PFV | Must be optimized for each instrument | Ensures linear response for accurate LPC quantification [4]. |
| Flow Diversion | Implement a custom profile | Mitigates detector response drift from matrix effects [4]. |
| Response Factor | Verified under optimized conditions | Different LPCs can show the same response factor, simplifying quantification [4]. |
The following diagram outlines the key stages for developing and troubleshooting a robust RPLC-CAD method for S-lysophosphatidylcholines, integrating critical parameters from the literature [1] [2] [3].
Here are common issues and their evidence-based solutions compiled from the search results.
| Issue & Symptoms | Possible Causes | Recommended Solutions & Supporting Evidence |
|---|
| Poor Linearity & Quantitation Non-linear calibration curves; high RSD of response factors. | Sub-optimal Power Function Value (PFV); narrow linear dynamic range of CAD [2] [3]. | Optimize the Power Function Value (PFV): • Determine optimum PFV by analyzing response factor (RF) slope and RSD over a concentration range [3]. • The optimal PFV linearizes response (aim for slope near zero and minimal RSD) [3]. For lysophosphatidylcholines, experimental optimization is required [1]. | | High Background Noise & Drift Elevated and unstable baseline; erratic peaks. | Non-volatile impurities in mobile phase or samples; column bleed; improper evaporator temperature [3] [4]. | Use High-Purity Materials and Maintain System: • Use LC-MS grade solvents and volatile additives (e.g., ammonium acetate, formic acid) [3] [4]. • Flush system thoroughly when switching from non-volatile buffers [3]. • Avoid columns prone to bleed (e.g., some HILIC); condition new columns properly [4]. | | Low Recovery & Matrix Effects Poor analyte recovery; inconsistent results, especially with lipid samples. | Interaction of lipid analytes with the RP stationary phase; adsorption to system components [1]. | Mitigate Sample Interactions: • Overcome recovery issues from lipid-stationary phase interactions by modifying the sample solution or mobile phase [1]. | | Signal Drift During Runs Detector response drifting over time in a gradient run. | Changing solvent composition entering the CAD affects nebulization efficiency [1] [3]. | Implement a Flow-Divert Profile: • Use a custom profile to send only a portion of the column effluent to the detector, mitigating drift [1]. • For uniform response in gradients, consider an inverse gradient system with a second pump [4]. | | Low Sensitivity for Early Eluters Weak signal for early-eluting peaks in a gradient method. | High aqueous mobile phase composition at the start of a gradient reduces nebulization efficiency [4]. | Apply an Inverse Gradient: • Using a second pump to create a constant, high-organic solvent composition entering the CAD can significantly boost signal and S/N for early eluting compounds [4]. |
This procedure is critical for achieving UV-like linearity for quantitative analysis [1] [2] [3].
This protocol is adapted from methods used for phospholipids and lysophosphatidylcholines [1] [5] [6].
You can systematically address detector drift by checking the following areas:
| Primary Cause | Specific Issue | Recommended Solution |
|---|---|---|
| Detection System | Suboptimal Charged Aerosol Detector (CAD) settings; drifting response for LPCs [1] | Optimize the Power Function Value (PFV) and evaporator temperature for your specific instrument [1]. |
| Detector flow cell contamination [2] | Flush the system and clean the detector flow cell with strong solvents (e.g., methanol for 2 hours) [2]. | |
| Mobile Phase & Additives | Inadequate mixing or absorbing additives (e.g., TFA) degrading over time [3] | Use fresh, high-quality mobile phases daily. Fine-tune absorbance of aqueous/organic phases to match [3]. |
| Air bubbles in the system or mobile phase [3] [2] | Ensure thorough degassing (inline degasser/helium sparging) and add a post-detector restrictor for backpressure [3]. | |
| System & Environment | Insufficient column equilibration, especially after a gradient [3] [2] | Follow manufacturer's equilibration protocol; run blank gradients to establish a stable baseline [3]. |
| Temperature fluctuations affecting the detector [2] | Control column oven and detector temperatures; insulate exposed tubing from drafts [2]. |
A study specifically on LPC analysis noted that system-specific optimization of the Power Function Value (PFV) is critical, even for instruments of identical make and model [1].
Follow this workflow to diagnose and fix the root cause of a drifting baseline.
Q1: Why does my baseline drift upwards during a gradient method for LPC separation? This is common in gradients. The drift is often due to a refractive index change and differences in UV absorbance between the aqueous and organic mobile phases [3]. To fix this, try to balance the absorbance of both phases at your detection wavelength and install a static mixer between the pump and column [3].
Q2: I'm using TFA in my mobile phase. Could this be causing the drift? Yes. Trifluoroacetic acid (TFA) is a strong UV-absorbing additive that can degrade over time, causing a rising baseline [3]. Ensure you are using fresh TFA solutions daily. Also, check for and clean dirty check valves, as TFA can exacerbate related noise issues [3].
Q3: My baseline is chaotic and erratic, not just drifting. What should I do? A chaotic, patternless baseline strongly points to system contamination [2]. Follow the systematic cleaning procedure outlined above, focusing particularly on flushing the entire system, including the detector flow cell, with appropriate solvents [2].
Q4: Are there any special considerations for preparing LPC sample solutions? Yes. Interactions between lipid samples and the stationary phase can cause matrix effects and recovery issues [1]. Method development should include optimizing the sample preparation and injection solvent to ensure it does not interfere with the LPC's interaction with the column.
The table below outlines frequent issues, their root causes, and recommended solutions to improve recovery of this lysophospholipid during LC-MS analysis.
| Issue | Root Cause | Recommended Solution |
|---|---|---|
| Low Analytical Signal/Recovery | Non-chromophoric properties; adsorption to vials/column [1]; ion suppression from phospholipids [2] | Use Charged Aerosol Detection (CAD) or ELSD [1]; optimize Power Function Value (PFV) on CAD [1] |
| Poor Chromatographic Performance | Irreversible adsorption to reversed-phase columns; interference from matrix components [2] [1] | Use polar-embedded C18 columns; add TFA (0.1%) to mobile phase; optimize separation from isomers [1] |
| Matrix Effects & Ion Suppression | Co-elution of endogenous phospholipids from biofluids; competition during ESI ionization [2] | Employ efficient sample prep (SPE, LLE); use stable isotope-labeled internal standards; optimize chromatography [2] |
| Inaccurate Quantification | Incomplete release from proteins; differences in protein-binding behavior vs. internal standard [2] | Ensure internal standard equilibration with proteins; use protein displacement agents (organic solvents, DTT) [2] |
Here are specific methodologies to implement the recommended solutions.
This method, adapted from a 2025 sepsis study, is suitable for analyzing lysophospholipids in plasma [3].
This method is specifically designed for the quantification of stearoyl-lysophosphatidylcholine (S-Lyso-PC) and its isomers in phospholipid formulations, overcoming the lack of a UV chromophore [1].
The diagrams below illustrate the recommended workflow and troubleshooting logic.
Q1: Why can't I use standard UV detection for 1-Stearoyl-sn-glycero-3-phosphocholine? This compound, like many phospholipids, lacks a strong UV chromophore, making it difficult or impossible to detect with conventional UV detectors. Universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are required as they respond to the mass of the analyte regardless of its optical properties [1].
Q2: What is the biggest source of error when quantifying this compound in plasma or serum? The most significant challenge is the "matrix effect" caused by endogenous phospholipids. These compounds can co-elute with your target analyte and cause severe ion suppression during electrospray ionization in LC-MS, leading to low and variable recovery. This can be mitigated by using a stable isotope-labeled internal standard, which experiences the same suppression and corrects for it [2].
Q3: My internal standard isn't correcting properly. What could be wrong? Even with an isotope-labeled standard, errors can occur if the standard does not behave identically to the analyte. A key factor is protein binding. Ensure the internal standard has adequate time to equilibrate and bind to proteins in the sample matrix before extraction. Using agents to disrupt protein binding (e.g., organic solvents, dithiothreitol) can help, provided they affect the analyte and standard equally [2].
Lipids are challenging for Reversed-Phase (RP) chromatography due to their chemical diversity and strong hydrophobicity. The primary issues are non-specific interactions between lipid molecules and residual silanol groups on the silica-based stationary phase, as well as the hydrophobic adsorption of lipids to the hardware itself [1] [2]. These interactions can cause peak tailing, low recovery, carry-over, and detector response drifting [2] [3].
Here are specific problems and their evidence-based mitigation strategies.
| Problem & Symptoms | Root Cause | Mitigation Strategies & Solutions |
|---|
| Low Recovery & Sample Loss [2] | Non-specific adsorption to stationary phase and system hardware (frits, tubing). | • Use a Guard Column: Intercept contaminants, protect analytical column [3]. • Matrix-Matching Calibration: Prepare standards in a matrix mimicking the sample [2]. • Add Modifiers: Use additives like ammonium formate in the mobile phase [4]. | | Peak Tailing (especially for basic lipids) [3] | Interactions of basic analytes with acidic silanol groups on the silica surface. | • Use Inert Stationary Phases: Special columns with high purity silica or hybrid particles [3]. • Acidic Mobile Phase: Adjust pH to 2-3 to suppress silanol ionization [3]. • Increase Ion Strength: Add salts or use ion-pairing agents to shield interactions [3]. | | Carry-Over [3] | Lipids retained in the column or injection system from a previous run. | • Use Inert Flow Path Materials: e.g., PEEK [1]. • Intensive Washing: Clean the column and system with strong solvents between runs [3]. • Optimize Needle Wash: Use a strong solvent (e.g., IPA) for the injector needle [4]. | | Drifting Detector Response (with CAD) [2] | Gradual elution of lipids adsorbed to the stationary phase, creating a noisy baseline. | • Custom Flow Diversion: Divert only a portion of the column effluent to the detector to mitigate signal drift caused by matrix effects [2]. |
This visual guide outlines a step-by-step approach to diagnose and resolve lipid-RP phase interaction issues.
For new methods, this workflow incorporates strategies from the start to prevent interaction issues.
Lysophosphatidylcholines (LPCs) are labile molecules where temperature control is critical. They are increasingly recognized as important markers and factors in various diseases [1]. During processing, excessive heat can be detrimental.
The following table outlines common issues and solutions related to evaporator temperature control, which is a foundational aspect of handling sensitive compounds like LPCs.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Large temperature overshoot & long settling time | Non-linear system dynamics; traditional PID controller underperforming [3]. | Implement an advanced control strategy like Smith-Variable Universe Fuzzy (VUF) PID to improve adaptability and reduce pure time delay [3]. |
| Reduced efficiency & impaired heat transfer | Scaling/fouling on heat transfer tubes; vacuum leaks; incorrect temperature/pressure/flow rates [2]. | Perform regular maintenance and cleaning; inspect and seal vacuum leaks at gaskets and fittings; verify and adjust operating parameters to manufacturer specifications [2]. |
| Inconsistent performance with new feed stream | The evaporator is not optimized for the new feed concentration or composition [2]. | Re-assess and optimize process parameters (temperature, pressure, flow rate) specifically for the new feed material [2]. |
For researchers needing to establish a robust temperature control system, here is a detailed methodology based on a research model for an evaporator. You can adapt this high-level protocol to your specific equipment and LPC process.
Objective: To model the evaporator temperature system and implement an advanced control strategy for precise temperature regulation.
Materials and Equipment:
Workflow: The following diagram illustrates the key steps in this optimization process:
Methodology Details:
System Modeling and Parameter Identification:
Controller Design (Smith-VUF PID):
Parameter Tuning:
Implementation and Validation:
Q1: What are the key performance indicators for a well-tuned evaporator temperature system? A well-tuned system should exhibit minimal overshoot, short settling time, and high steady-state accuracy. Advanced controllers like Smith-VUF-PID have been shown to outperform traditional PID controllers on these metrics, achieving a small deviation range crucial for high-temperature control accuracy [3].
Q2: My evaporator is scaling frequently, affecting temperature stability. What should I do? Scaling and fouling impair heat transfer and are leading causes of performance decline [2]. Your first line of defense is regular maintenance and adherence to manufacturer-recommended cleaning procedures. Furthermore, if you have changed your feed stream, even processing the same material at a different concentration, you may need to re-optimize your evaporator's operating parameters [2].
Q3: Why is precise temperature control so important when working with lysophosphatidylcholines? LPCs are biologically active lipids whose stability and structure can be altered by environmental conditions. Precise temperature control is necessary to prevent thermal degradation, ensure reproducible results, and maintain the biological properties of the LPCs throughout your extraction or purification process. The enzymatic activities that produce or metabolize LPC, such as those involving PLA2 or LPCAT, are also temperature-sensitive [1].
False positives in UPLC/MSe can arise from several sources within the complex workflow, from sample preparation to data processing. The table below summarizes the primary culprits.
| Source of Error | Description | Impact |
|---|---|---|
| Chemical Noise & Matrix Effects [1] [2] | Endogenous compounds from complex samples (e.g., biofluids, tissues) or exogenous contaminants can co-elute with analytes, leading to ion suppression or misidentification. | Reduces sensitivity, accuracy, and can mask or mimic analyte signals. |
| Insufficient Chromatographic Separation [3] [1] | Overlapping peaks from poorly separated compounds can be misidentified as a single analyte by the mass spectrometer. | Leads to incorrect feature selection and database matches. |
| Limitations of Chemometric Tools [3] | Statistical models like OPLS-DA can produce false-positive features not verified by manual inspection of chromatographic data. | Introduces erroneous features for downstream identification. |
| Inadequate MS/MS Spectral Confirmation [3] [4] | Relying solely on accurate mass and retention time without comparing experimental MS/MS spectra to a reference standard or in-silico prediction. | Results in low-confidence identifications that may be incorrect. |
Here are answers to common specific issues and detailed protocols to integrate into your workflow.
Ion suppression is a major concern, particularly in electrospray ionization (ESI), where co-eluting matrix components compete for charge [1].
Statistical feature selection is not foolproof. One study found manual examination of Extracted Ion Chromatograms (XICs) was essential to eliminate false positives, which occurred at rates of 14-37% in different biological systems [3].
To move from a "feature" to a confident identification, you should implement a multi-step verification process. The following workflow is recommended to systematically increase confidence.
Experimental Protocols for the Workflow:
Checkpoint 1: Manual XIC Review
Checkpoint 2: Database ID & MS/MS Match
Checkpoint 3: Validation with Standard
Yes, data processing software often includes specialized filters.
Q1: What is a suitable stability-indicating method for S-lyso-PC? A Reverse-Phase Liquid Chromatography with Charged Aerosol Detection (RPLC-CAD) method has been developed and validated as a stability-indicating method for S-lysophosphatidylcholines within a phospholipid formulation [1]. This technique is particularly suitable for molecules like S-lyso-PC that lack a strong chromophore.
Q2: My CAD detector response is drifting. How can I troubleshoot this? Detector response drifting is a known issue. According to the method optimization study, implementing a custom flow-divert profile, which sends only a portion of the column effluent to the detector, was necessary to mitigate this effect [1].
Q3: Why is my method's linearity poor, and how can I improve it? The performance of the Charged Aerosol Detector is highly dependent on its settings. You must optimize the Power Function Value (PFV) for your specific instrument. The study found that system-specific PFVs needed to be set even for instruments of identical build to achieve UV-like linearity within a defined concentration range [1].
Q4: I am experiencing sample recovery issues. What could be the cause? Recovery problems can be caused by matrix effects. The cited research highlights that these can arise from lipid-RP stationary phase interactions and provides strategies to overcome them [1].
Q5: Are there other analytical techniques for S-lyso-PC? Yes. While RPLC-CAD is excellent for non-chromophoric compounds, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is another highly sensitive method used for determining various lysophospholipid species, including lysophosphatidylcholines, in biological samples [2].
The following detailed protocol is adapted from the published method for determining S-lysophosphatidylcholines [1].
1. Method Summary This procedure uses an RPLC-CAD technique to separate and quantify 1-Stearoyl-sn-glycero-3-phosphocholine and its positional isomer, 2-Stearoyl-sn-glycero-3-phosphocholine, as non-chromophoric degradation products of phospholipid formulations.
2. Equipment and Reagents
3. Step-by-Step Procedure
| Step | Action | Details & Parameters |
|---|---|---|
| 1 | Column Selection | Select a core-shell, polar-embedded RPLC column for optimal selectivity [1]. |
| 2 | System Setup | Install the column and connect the CAD detector. Configure the flow diversion valve as needed. |
| 3 | Mobile Phase | Prepare mobile phases A and B as specified in the method. A typical gradient is used. |
| 4 | CAD Optimization | Optimize the Evaporator Temperature and, critically, the Power Function Value (PFV) for your specific instrument to ensure linear response [1]. |
| 5 | Gradient & Temperature | Implement the optimized gradient and temperature program to achieve ideal relative peak placement for a robust separation [1]. |
| 6 | Flow Diversion | Apply a custom flow-divert profile to send a portion of the effluent to the CAD to prevent detector response drifting [1]. |
| 7 | Analysis | Inject samples and standards. The two lysophosphatidylcholines should show the same response factor under the optimized conditions [1]. |
4. Critical Method Parameters The stability and performance of the method rely on several optimized parameters, summarized in the table below.
| Parameter | Optimization Requirement | Impact on Method |
|---|---|---|
| Column Chemistry | Core-shell, polar-embedded RPLC | Governs selectivity and separation of isomers [1]. |
| Gradient & Temperature | Optimized for relative peak placement | Ensures a robust, stability-indicating separation [1]. |
| Power Function Value (PFV) | Must be optimized for each specific CAD instrument | Critical for achieving desired linearity; instrument-specific [1]. |
| Evaporator Temperature | Optimized for lysophosphatidylcholines | Affects detector sensitivity and noise. |
| Flow Diversion | Custom profile required | Mitigates detector response drifting [1]. |
The workflow for developing and troubleshooting this method can be visualized as follows:
Diagram: RPLC-CAD Method Development and Troubleshooting Workflow
Lysophospholipids are bioactive signaling lipids. The table below summarizes the key types relevant to drug discovery.
| Lysophospholipid | Core Receptors | Primary Physiological Roles | Involvement in Pathophysiology |
|---|---|---|---|
| Lysophosphatidic Acid (LPA) [1] | LPA₁ - LPA₆ [1] | Cell proliferation, survival, migration, cytoskeletal changes [1] | Fibrotic disease, cancer, pain, autoimmune disease [1] |
| Sphingosine 1-Phosphate (S1P) [1] | S1P₁ - S1P₅ [1] | Lymphocyte trafficking, vascular and cardiac morphogenesis, cell migration [1] | Multiple Sclerosis, autoimmune disorders [1] |
| Lysophosphatidylserine (LysoPS) [2] [1] | LysoPS₁ - LysoPS₃ (putative) [2] [1] | Mast cell degranulation, immunomodulation (e.g., macrophage efferocytosis) [2] | Neurological and autoimmune diseases (linked to deregulated metabolism) [2] |
| Lysophosphatidylcholine (LPC) [3] | G2A, GPR4, GPR17, TLRs [3] | Component of oxidized LDL; marker in circulation [3] | Atherosclerosis, endothelial dysfunction, demyelination [3] |
Liquid chromatography-mass spectrometry (LC-MS) is a key method for detecting low-abundance signaling lipids like LysoPS in biological systems [2]. Below is a detailed methodology.
1. Lipid Extraction You have two primary options for extracting LysoPS from biological samples (cells, tissues, fluids):
2. Chromatographic Separation
3. Mass Spectrometric Detection & Quantification
While specific troubleshooting data for Power Function value optimization in Charged Aerosol Detection (CAD) in the provided search results is limited, the general process for diagnosing detector issues is systematic.
This diagram illustrates the complex signaling networks of major lysophospholipids, which are crucial for understanding their role in drug discovery.
Q1: What are the primary receptors for LysoPS? LysoPS is known to signal through specific G protein-coupled receptors (GPCRs). Current research has identified three: LysoPS₁, LysoPS₂, and LysoPS₃ [2] [1].
Q2: Why is LPC considered a double-edged molecule in disease? LPC has a complex role. It is a pro-inflammatory lipid that promotes atherosclerosis and endothelial dysfunction, and it can induce oligodendrocyte demyelination [3]. However, some clinical lipidomics studies have also shown an inverse relationship between plasma LPC levels and cardiovascular diseases, indicating that its precise biological impact is context-dependent and requires further research [3].
Q3: Have any drugs targeting lysophospholipid pathways been approved? Yes, this is a major success story in the field. Fingolimod (FTY720, Gilenya), a modulator of the S1P receptor, is an FDA-approved oral drug for treating relapsing forms of multiple sclerosis [1]. This has paved the way for other drug discovery efforts, such as LPA₁ antagonists currently in clinical trials for treating idiopathic pulmonary fibrosis [1].
The following table summarizes the key experimental findings and properties of SDPC in comparison with other common phospholipids.
| Property / Assay | 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) | 1,2-di-docosahexaenoyl-PC (di-DHA PC) | Conventional Saturated/Monounsaturated PCs (e.g., POPC, DOPC) |
|---|---|---|---|
| Molecular Structure | Asymmetric; sn-1: Stearic acid (18:0, saturated); sn-2: Docosahexaenoic acid (DHA, 22:6, polyunsaturated) [1] [2] | Symmetric; sn-1 & sn-2: DHA (22:6) [3] [4] | Typically symmetric or mixed; e.g., POPC (16:0/18:1); DOPC (18:1/18:1) [5] |
| Molecular Area | Intermediate molecular area [3] | Occupies a much larger area/molecule [3] [4] | Smaller molecular area compared to di-DHA PC [3] |
| Membrane Permeability | Higher permeability than control lipids, but lower than di-DHA PC; provides a trade-off between function and low permeability [6] [2] | Substantially higher permeability [3] [6] | Lower baseline permeability [6] [2] |
| Bilayer Fluidity | High fluidity [3] | More fluid bilayer than mono-DHA PC [3] | Lower fluidity compared to PUFA-containing lipids [3] |
| Interaction with Cholesterol | Weak interaction; low solubility of cholesterol in PUFA-rich regions; not condensable by cholesterol in monolayers [3] [5] | Very weak interaction; not condensable by cholesterol in monolayers [3] | Stronger interaction; promotes liquid-ordered (Lo) phase formation with cholesterol [5] |
| Phase Behavior (in mixtures with Sphingomyelin/Chol) | Exhibits liquid-disordered (Ld) + liquid-ordered (Lo) phase separation; similar mixing to DOPC/POPC [5] | Information Not Available in Search Results | Exhibits macroscopic Ld + Lo phase separation [5] |
| Susceptibility to Peroxidation | Susceptible to peroxidation [3] | Less susceptible to peroxidation than mono-DHA PC [3] | Less susceptible than PUFA-containing lipids due to fewer double bonds |
| Membrane Deformability & Vesiculation | Facilitates membrane vesiculation by proteins like dynamin/endophilin without excessive leakage; optimal balance [2] | Makes membranes highly prone to vesiculation but also highly permeable [2] | Less permissive to membrane deformation and fission [2] |
For researchers looking to replicate or understand the basis of these comparisons, here is a summary of key experimental methodologies drawn from the literature.
| Experiment Objective | Detailed Methodology & Key Parameters | Key Findings / Quantitative Data |
|---|
| Membrane Permeability Assay [6] | - Model: Carboxyfluorescein (CF) leakage from vesicles (MLVs/SUVs).
To further clarify the unique structure of SDPC and a common experimental workflow, the following diagrams are provided.
| Supplier | Catalog Number | Purity | Price | Size(s) Available | Additional Notes |
|---|---|---|---|---|---|
| BOC Sciences [1] | B4059-187224 | ≥98% | $299 | 100 mg (In stock) | White powder; shipping at room temperature in continental US. |
| MedChemExpress (MCE) [2] | HY-125771 | 99.53% | See supplier | 25 mg, 50 mg, 100 mg, 250 mg, 500 mg, 1 g (In stock Dec 31) | Controlled substance in some territories; sold for research use only. |
| TargetMol [3] | T8714 | 99.61% | $40 (50 mg), $64 (100 mg) | 50 mg, 100 mg (In stock) | Appearance: solid; color: white. |
| Santa Cruz Biotechnology [4] | sc-208698 | See C of A | $275 (100 mg), $800 (1 g) | 100 mg, 1 g | Synthetic phospholipid for research use; refer to Certificate of Analysis (C of A) for lot-specific data. |
| ChemImpex [5] | 33540 | ≥99% (GC, TLC) | See supplier | See supplier | White to off-white solid; store at < -10 °C. |
1-Stearoyl-sn-glycero-3-phosphocholine (also known as 18:0 Lyso-PC) is a lysophosphatidylcholine. Here is its research context to help you frame your own comparisons [1] [4]:
The diagram below summarizes the signaling pathway through which this compound exhibits anticancer activity in K562 cells, as identified in one research study [2].
Experimental Protocol (Cell-Based) from the Literature [2]:
Since the search results lack a direct comparative analysis, you may need to take the following steps to create your guide:
Lysophosphatidylcholine (LPC) is a bioactive lipid that significantly influences membrane structure and cellular signaling. The following table summarizes its core behaviors and experimental evidence.
| Property / Behavior | Experimental Evidence / Key Findings | Relevant Cell/Membrane System |
|---|---|---|
| Disrupts Membrane Order | Promotes positive membrane curvature, inhibits protein-facilitated adsorption at interfaces [1]. Acts as a surfactant, integrating into membranes and increasing fluidity/permeability [2]. | Model surfactant systems (DOPC, calf surfactant vesicles) [1]. |
| Sensing & Signaling via GPCRs | Activates pro-inflammatory pathways through receptors like G2A and Toll-like receptors (TLRs) [2]. Also signals through GPR4, impairing brain endothelial barrier function [2]. | Endothelial cells, immune cells (macrophages, B cells), adipocytes [2]. |
| Promotes Inflammatory Responses | Induces expression of chemokines (MCP-1, IL-8, RANTES), increases oxidative stress, and inhibits endothelial cell migration/proliferation [2]. Shown to polarize macrophages toward the pro-inflammatory M1 phenotype [2]. | Vascular endothelial cells, immune cells [2]. |
| Association with Disease Lipoproteins | LPC content is significantly increased in modified and oxidized Low-Density Lipoprotein (LDL), contributing to endothelial dysfunction and atherosclerotic plaque development [2]. | Circulating blood plasma, atherosclerotic plaques [2]. |
The diverse cellular effects of LPC are mediated through its actions on specific receptors and subsequent signaling cascades. The diagram below illustrates the core pathways involved.
To study LPC's membrane behavior, researchers employ several well-established biophysical and cell biological techniques.
This method is used to study how proteins (like α-synuclein) change their structure upon binding to membranes of different fluidities, which can be influenced by lipids like LPC [3].
This technique is ideal for directly probing how LPC interacts with and reorganizes lipid layers at an air/water interface [1].
When evaluating LPC's membrane behavior in a research or drug development context, consider these points:
1-Stearoyl-sn-glycero-3-phosphocholine (LPC) induces apoptosis in cancer cells by targeting the HDAC3/STAT3 signaling axis. The diagram below illustrates this multi-step mechanism.
The following table summarizes key experimental findings from the cited study in K562 chronic myelogenous leukemia cells.
| Experimental Parameter | Effect of 1-Stearoyl-sn-glycero-3-phosphocholine | Experimental Context |
|---|---|---|
| Cell Viability | Significant reduction in a concentration and time-dependent manner [1] | K562 cells treated with 10-80 µM for 24-72 hours [1] |
| Apoptosis Induction | Increased sub-G1 cell population; increased Annexin V-positive cells [2] | K562 cells treated with 80 µM for 24 hours [2] |
| HDAC3 Activity | Decreased HDAC activity and HDAC3 protein expression [2] | K562 cells treated with 80 µM for 24 hours [2] |
| STAT3 Phosphorylation | Inhibited phosphorylation at Tyr705 and Ser727 [1] | K562 cells treated with 10-80 µM for 24 hours [1] |
| Survival Gene Expression | Attenuated Cyclin D1, Cyclin E, Bcl-2, Bcl-xL, and Survivin [2] | K562 cells treated with 80 µM for 24 hours; measured by RT-PCR [2] |
| Apoptosis Execution | Induced cleavage of Caspase-9, Caspase-3, and PARP [1] | K562 cells treated with 10-80 µM for 24 hours; Western Blot analysis [1] |
| Upstream Regulator | Promoted expression of tyrosine phosphatase SHP-1 [2] | K562 cells treated with 80 µM for 24 hours [2] |
Activity is not limited to K562 cells; studies also show cytotoxicity in HL-60, U937, and MDA-MB-231 cell lines [1].
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the primary study.
| Cell/Tissue Type | LPC Concentration | Effect on Permeability | Key Experimental Findings & Metrics |
|---|---|---|---|
| Caco-2 Intestinal Monolayers [1] | 0.1 mM | Increased (Reversible) | 47% decrease in TEER (Transepithelial Electrical Resistance) within 6 min; recovery to baseline after 2 hours. [1] |
| Caco-2 Intestinal Monolayers [1] | 1 mM | Increased (Irreversible) | 94% decrease in TEER within 3 min; no recovery after 2 hours. [1] |
| Rat Ileum (in vivo) [2] | 20 mM | Increased | Increased permeability to macromolecules (dextrans and bovine serum albumin); mucosal damage observed. [2] |
| Liposome (Model Membrane) [3] | Varies by PC type | Increased / Micellization | Increased K+ permeability; disruption of bilayer structure into micelles at high concentrations (e.g., >30 mol% in DOPC bilayers). [3] |
| Mouse Model of NEC [4] | Supplementation (10 mg/kg) | Decreased / Protective | Subcutaneous LPC administration alleviated pathological symptoms, reduced inflammation, and improved intestinal barrier integrity in diseased mice. [4] |
| SK-CO15 Intestinal Cells [5] | (Via LPA5 receptor) | Decreased / Protective | LPA5 overexpression increased TER by >75%; its knockdown decreased TER by ~20-25%, linked to increased claudin-4 expression. [5] |
For researchers looking to replicate or understand these findings, here are the methodologies from key studies.
Protocol 1: Caco-2 Monolayer & PKC/Ca2+ Mechanism [1]
Protocol 2: In Vivo Mouse Model of NEC [4]
LPC influences permeability through several distinct pathways, which explains its context-dependent effects. The following diagrams summarize two key mechanisms identified in the search results.
1. LPC Increases Permeability via a PKC/Ca2+ Pathway This mechanism, identified in intestinal cells, explains how LPC can disrupt the barrier function [1].
2. LPC's Protective Effect via the LPA5 Receptor This pathway, discovered in intestinal epithelial cells, illustrates how LPC's metabolite LPA can enhance barrier integrity [5].